ART558
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R)-1-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]-3-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O2/c1-12-5-4-6-14(9-12)27(3)20(30)18-17(29)7-8-28(18)19-15(11-25)16(21(22,23)24)10-13(2)26-19/h4-6,9-10,17-18,29H,7-8H2,1-3H3/t17-,18+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMDHAMZFMNMTF-MSOLQXFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)C2C(CCN2C3=NC(=CC(=C3C#N)C(F)(F)F)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N(C)C(=O)[C@@H]2[C@@H](CCN2C3=NC(=CC(=C3C#N)C(F)(F)F)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ART558 mechanism of action in DNA repair
An In-depth Technical Guide to the Mechanism of Action of ART558 in DNA Repair
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a first-in-class, potent, and selective low molecular weight allosteric inhibitor of the DNA polymerase theta (Polθ), encoded by the POLQ gene.[1][2][3] Polθ is a key DNA polymerase involved in the Theta-Mediated End Joining (TMEJ) pathway, an error-prone DNA double-strand break (DSB) repair mechanism.[2][4][5] Polθ is minimally expressed in healthy tissues but is frequently overexpressed in cancer cells, making it an attractive therapeutic target.[6] this compound leverages the concept of synthetic lethality, demonstrating significant anti-tumor activity in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[1][2][5][7] This document outlines the core mechanism of action, preclinical data, and key experimental methodologies used to characterize this compound.
Core Mechanism of Action: Allosteric Inhibition of Polθ
This compound functions as an allosteric inhibitor of the polymerase catalytic domain of Polθ.[3][4] Mechanistic studies have shown that its binding is noncompetitive with respect to dNTPs and uncompetitive with respect to DNA, indicating it binds to a site distinct from the active site.[4] This allosteric inhibition selectively blocks the polymerase function of Polθ, which is critical for the TMEJ pathway.[2]
The primary consequence of Polθ inhibition by this compound is the disruption of TMEJ, a pathway that repairs DSBs using microhomology sequences to align broken ends.[1][2][5] Importantly, this compound does not affect the major, high-fidelity DSB repair pathway, Non-Homologous End Joining (NHEJ).[1][2][5][8]
In cancer cells with deficient Homologous Recombination (HR) repair, such as those with BRCA1/2 mutations, the cellular machinery becomes highly dependent on alternative, lower-fidelity pathways like TMEJ to survive and proliferate. By inhibiting Polθ, this compound effectively removes this crucial compensatory repair mechanism. This leads to an accumulation of unresolved DSBs, genomic instability, and ultimately, selective cell death—a classic synthetic lethal interaction.[1][2][7]
Caption: Mechanism of this compound-induced synthetic lethality in HR-deficient cells.
Preclinical Data Overview
This compound has demonstrated potent and selective activity in a range of preclinical models. Its efficacy is most pronounced in tumor cells with underlying DNA repair defects.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Assay Type | Notes |
| IC₅₀ | 7.9 nM | Biochemical Assay | Potency against the polymerase function of Polθ.[1][3][8] |
| EC₅₀ | 150 nM | Cell-Based TMEJ Reporter Assay | Effective concentration for inhibiting TMEJ within cells.[4][9] |
| Selectivity | No inhibition | NHEJ Reporter Assay | Demonstrates high selectivity for TMEJ over the NHEJ pathway.[1][2][5] |
| Selectivity | No inhibition | Panel of other human DNA polymerases | Shows high specificity for the target Polθ enzyme.[7] |
Table 2: Cellular Activity and Combination Effects
| Cell Context | Effect of this compound | Combination Effect | Notes |
| BRCA1/2-deficient cells | Induces synthetic lethality | Synergistic cell killing with PARP inhibitors (e.g., olaparib).[1][4][7] | Exploits the dependency of HR-deficient cells on TMEJ for survival. |
| PARPi-resistant cells (53BP1/Shieldin deficient) | Induces synthetic lethality | - | Targets a key mechanism of acquired resistance to PARP inhibitors.[2][4] |
| Polθ wild-type cells | Enhances radiosensitivity | Synergistic tumor cell killing with ionizing radiation.[6] | Broadens potential application beyond HR-deficient tumors. |
| Glioblastoma cells | Induces apoptosis and reduces proliferation | Synergistic effect with PARP and RAD52 inhibitors.[10] | Demonstrates potential in difficult-to-treat cancer types. |
Key Experimental Protocols
The characterization of this compound involved several key biochemical and cell-based assays to determine its mechanism, potency, and selectivity.
TMEJ and NHEJ Reporter Assays
These assays are crucial for quantifying the specific inhibitory effect of this compound on DNA repair pathways within cells.
-
Objective: To measure the inhibition of Theta-Mediated End Joining (TMEJ) versus Non-Homologous End Joining (NHEJ).
-
Methodology:
-
Cell Line Transfection: Host cells (e.g., U2OS) are transfected with a plasmid-based reporter construct. The construct contains a fluorescent protein (e.g., GFP) or luciferase gene that is rendered non-functional by the insertion of a specific sequence flanked by I-SceI restriction sites.
-
DSB Induction: Co-transfection with an I-SceI endonuclease expression vector creates a site-specific DSB within the reporter plasmid.
-
Compound Treatment: Transfected cells are immediately treated with a dose range of this compound or a vehicle control (DMSO).
-
Repair and Readout: The cells' DNA repair machinery repairs the DSB.
-
For the TMEJ reporter , successful repair via microhomology sequences restores the functional reporter gene.
-
For the NHEJ reporter , direct ligation restores the gene.
-
-
Quantification: After 48-72 hours, the expression of the reporter protein is quantified using flow cytometry or a luminometer. The reduction in signal in this compound-treated cells compared to the control indicates the degree of pathway inhibition.[4][9]
-
Caption: Standard experimental workflows for evaluating Polθ inhibitors.
Cell Viability and Synthetic Lethality Assays
These assays determine the cytotoxic effect of this compound, particularly in genetically defined backgrounds.
-
Objective: To assess the synthetic lethal interaction between this compound and BRCA mutations.
-
Methodology:
-
Cell Seeding: Isogenic cell line pairs (e.g., DLD1 BRCA2 wild-type and BRCA2-/-) are seeded in multi-well plates.[5]
-
Compound Treatment: Cells are treated with a range of concentrations of this compound, a PARP inhibitor, or the combination of both.
-
Incubation: The cells are incubated for an extended period (e.g., 7 days) to allow for multiple cell divisions.[5]
-
Viability Measurement: Cell viability is measured using a luminescent ATP-based assay (e.g., CellTiter-Glo®). Luminescence is directly proportional to the number of viable cells.
-
Data Analysis: Dose-response curves are generated to calculate the IC₅₀ values for each condition. A significantly lower IC₅₀ in the BRCA-deficient line compared to the wild-type line confirms synthetic lethality.
-
DNA Damage Foci Formation (γH2AX Immunofluorescence)
This method visualizes the accumulation of DNA damage within cells following treatment.
-
Objective: To quantify the level of DNA double-strand breaks after inhibition of Polθ.
-
Methodology:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound, often in combination with an exogenous DNA damaging agent like ionizing radiation (IR).[6]
-
Time Course: Cells are fixed at various time points post-treatment (e.g., 0.5, 16, 24 hours) to assess the kinetics of DNA repair.[6]
-
Immunostaining: Cells are permeabilized and stained with a primary antibody against phosphorylated H2AX (γH2AX), a marker for DSBs, followed by a fluorescently-labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Microscopy and Analysis: Images are captured using a fluorescence microscope. The number of distinct γH2AX foci per nucleus is counted using automated image analysis software. A higher number of residual foci at later time points in this compound-treated cells indicates impaired DNA repair.[6]
-
References
- 1. This compound | DNA polymerase Polθ inhibitor | TargetMol [targetmol.com]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small molecule inhibitor blocks breast cancer's back up plan | Drug Discovery News [drugdiscoverynews.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Polθ Inhibitor (this compound) Demonstrates a Synthetic Lethal Effect with PARP and RAD52 Inhibitors in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Function of ART558 in Cancer Cells
Introduction
This compound is a first-in-class, potent, and selective allosteric inhibitor of the polymerase domain of DNA Polymerase Theta (Polθ), also known as POLQ.[1][2] Polθ is a key enzyme in the Theta-Mediated End Joining (TMEJ) pathway, an alternative DNA double-strand break (DSB) repair mechanism.[1][3] Unlike healthy tissues where Polθ expression is limited, many cancer types exhibit significant overexpression of this enzyme, making it an attractive therapeutic target.[4][5] this compound functions by binding to the catalytic domain of Polθ, thereby inhibiting its DNA repair activity.[6] This targeted inhibition has demonstrated significant anti-tumor effects through synthetic lethality, particularly in cancers with deficiencies in other DNA repair pathways, and has shown promise in overcoming resistance to existing therapies.
Core Mechanism of Action: Inhibition of Theta-Mediated End Joining (TMEJ)
In healthy cells, high-fidelity DNA repair pathways such as Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) are the primary mechanisms for repairing DSBs. However, many cancer cells harbor defects in these pathways, most notably mutations in the BRCA1 and BRCA2 genes, which are essential for HR.[7] These HR-deficient (HRD) cancer cells become reliant on alternative, more error-prone repair pathways like TMEJ for survival.[6]
This compound specifically inhibits the TMEJ pathway without affecting NHEJ.[1][2] By blocking Polθ, this compound prevents the repair of DSBs in TMEJ-dependent cancer cells, leading to the accumulation of lethal DNA damage and subsequent cell death. This selective targeting of cancer cell vulnerabilities is the basis for the principle of synthetic lethality.[1][3]
Caption: Mechanism of this compound-induced synthetic lethality in HR-deficient cancer cells.
Key Therapeutic Applications
Synthetic Lethality in BRCA-Mutant Cancers
This compound demonstrates a potent synthetic lethal relationship with deficiencies in the BRCA1 and BRCA2 genes.[1][8] In preclinical models, cancer cells with BRCA1/2 mutations are highly sensitive to this compound, whereas cells with functional BRCA proteins are largely unaffected at similar concentrations.[8] This selectivity suggests a favorable therapeutic window for treating BRCA-associated cancers, such as certain types of breast, ovarian, prostate, and pancreatic cancers.
Overcoming PARP Inhibitor Resistance
Poly (ADP-ribose) polymerase (PARP) inhibitors (PARPi) are a standard treatment for HRD cancers. However, acquired resistance is a significant clinical challenge. One major mechanism of PARPi resistance involves the loss of function of the 53BP1/Shieldin complex, which normally protects DNA ends from resection.[1][8] Loss of this complex in BRCA1-mutant cells restores HR-independent DNA repair, leading to PARPi resistance.
Crucially, these PARPi-resistant cells become highly dependent on Polθ for survival.[1][3] this compound has been shown to be effective in killing cancer cells that have developed PARPi resistance through the loss of the 53BP1/Shieldin complex.[1][6][8] This positions this compound as a potential second-line therapy for patients whose tumors have relapsed on PARP inhibitors.
Caption: Logical flow of overcoming PARP inhibitor resistance with this compound.
Combination Therapy and Synergy
This compound exhibits strong synergistic effects when combined with PARP inhibitors like olaparib and talazoparib in killing cancer cells.[6][8][9] This dual targeting of DNA repair pathways can lead to a more profound and durable anti-tumor response. Additionally, in glioblastoma models, combining this compound with the standard-of-care alkylating agent temozolomide (TMZ) enhanced the cytotoxic effect.[9]
Radiosensitization
Preclinical studies have revealed that this compound can act as a potent radiosensitizer across various cancer cell lines, including those proficient in HR.[4][10][11] By inhibiting Polθ, this compound impairs the cell's ability to repair DNA damage induced by ionizing radiation, thereby increasing the efficacy of radiotherapy.[5] This effect is particularly pronounced with fractionated radiation schedules, mirroring clinical practice.[4][11] Importantly, this compound does not appear to radiosensitize non-cancerous cells, suggesting a tumor-specific action.[4][11] The radiosensitizing effect is also maintained under hypoxic conditions, a common feature of solid tumors that contributes to radioresistance.[4][5][10]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Potency of this compound and Derivatives
| Compound | Assay | IC₅₀ (nM) | Source |
|---|---|---|---|
| This compound | Polθ Polymerase Activity | 7.9 | [2] |
| This compound | Cellular MMEJ Activity (Luciferase Assay) | ~150 | [11] |
| ART899 * | Cellular MMEJ Activity (Luciferase Assay) | ~180 | [10][11] |
*ART899 is a deuterated derivative of this compound with improved metabolic stability.[10]
Table 2: Cellular Effects of this compound in Combination with Ionizing Radiation (IR)
| Cell Line | Cancer Type | Treatment | Effect | Source |
|---|---|---|---|---|
| HCT116 | Colorectal | This compound + 5x2 Gy IR | Up to 10-fold decrease in survival vs. IR alone | [11] |
| H460 | Lung | This compound + 5x2 Gy IR | Up to 14-fold decrease in survival vs. IR alone | [11] |
| U2OS | Osteosarcoma | This compound + IR | Significant radiosensitization in WT cells, no effect in Polθ KO cells | [4][11] |
| T24 | Bladder | this compound + IR | Potent radiosensitization |[4][10] |
Table 3: Effects of this compound on Cell Viability in HR-Deficient Models
| Cell Line Model | Treatment | Observation | Source |
|---|---|---|---|
| BRCA2⁻/⁻ | This compound (0-10 µM) | Elicits synthetic lethality | [2] |
| BRCA2⁻/⁻ | This compound + Olaparib | Enhanced combinatorial effect on cell death | [2][6][8] |
| PARPi-Resistant | This compound | Profound sensitivity in cells with 53BP1/Shieldin loss | [8] |
| Glioblastoma (GBM21) | this compound + Talazoparib/RAD52i | Stronger induction of apoptosis and reduced viability |[9] |
Key Experimental Protocols
Clonogenic Survival Assay for Radiosensitization
This assay is used to determine the ability of a single cell to grow into a colony after treatment, measuring cytotoxicity.
-
Cell Plating: Cancer cell lines (e.g., HCT116, H460) are seeded into 6-well plates at densities calculated to yield approximately 50-100 colonies per well after treatment.
-
Drug Incubation: Cells are allowed to attach for several hours, after which they are treated with this compound (e.g., 1-3 µM) or a vehicle control (DMSO).
-
Irradiation: Following a pre-incubation period with the drug, cells are exposed to varying doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy) using a licensed irradiator. For fractionated protocols, a dose of 2 Gy is delivered daily for 5 consecutive days.
-
Colony Formation: After irradiation, the drug-containing medium is replaced with fresh medium. Plates are incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with a methanol/acetic acid solution and stained with crystal violet. Colonies containing ≥50 cells are counted.
-
Data Analysis: The surviving fraction for each treatment is calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells.
Caption: Experimental workflow for a clonogenic survival assay.
Immunofluorescence Staining for DNA Damage Markers
This protocol is used to visualize and quantify DNA damage foci (e.g., γH2AX and 53BP1) within the cell nucleus.
-
Cell Culture: Cells are grown on glass coverslips in a multi-well plate and treated with this compound, radiation, or a combination.
-
Fixation and Permeabilization: At desired time points, cells are fixed with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS to allow antibody access to the nucleus.
-
Blocking: Non-specific antibody binding is blocked by incubating the coverslips in a blocking buffer (e.g., 1% BSA in PBS).
-
Primary Antibody Incubation: Coverslips are incubated overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., rabbit anti-γH2AX, mouse anti-53BP1).[10]
-
Secondary Antibody Incubation: After washing, cells are incubated with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse) for 1-2 hours at room temperature in the dark.
-
Mounting and Imaging: Coverslips are washed and mounted onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Microscopy: Images are captured using a fluorescence or confocal microscope. Foci per nucleus are quantified using image analysis software (e.g., ImageJ).
In Vivo Tumor Xenograft Studies
These studies assess the efficacy of this compound in a living organism.
-
Cell Implantation: Human cancer cells (e.g., HCT116) are subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups (e.g., Vehicle, ART899, Radiation, ART899 + Radiation). ART899, the more stable derivative, is typically used for in vivo studies and is administered orally.[4][10] Radiation is delivered locally to the tumor.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is concluded when tumors reach a predetermined maximum size or at a specified time point. Tumor growth delay and overall survival are key endpoints.
This compound represents a novel and highly specific targeted therapy that exploits the dependency of certain cancers on the TMEJ DNA repair pathway. Its function as a Polθ inhibitor establishes a powerful anti-cancer strategy through multiple mechanisms: inducing synthetic lethality in HR-deficient tumors, synergizing with PARP inhibitors, overcoming acquired PARPi resistance, and acting as a tumor-specific radiosensitizer. The robust preclinical data for this compound and its derivatives pave the way for ongoing and future clinical trials to validate its efficacy in treating a range of solid tumors.[11]
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. This compound | DNA polymerase Polθ inhibitor | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A small molecule inhibitor blocks breast cancer's back up plan | Drug Discovery News [drugdiscoverynews.com]
- 7. Synthetic Lethality Targeting Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polθ Inhibitor (this compound) Demonstrates a Synthetic Lethal Effect with PARP and RAD52 Inhibitors in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
The Role of ART558 in Inducing Synthetic Lethality in BRCA-Mutant Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ART558 is a potent and selective small molecule inhibitor of DNA Polymerase Theta (Polθ), a key enzyme in the Theta-Mediated End Joining (TMEJ) pathway for DNA double-strand break (DSB) repair. In tumors with mutations in the BRCA1 or BRCA2 genes, which are deficient in the primary DSB repair pathway of Homologous Recombination (HR), cancer cells become critically dependent on TMEJ for survival. By inhibiting Polθ, this compound exploits this dependency, leading to a synthetic lethal phenotype in BRCA-mutant cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, preclinical data supporting its efficacy, and detailed experimental protocols for its study.
Introduction: The Principle of Synthetic Lethality in BRCA-Mutant Cancers
Cancer cells with mutations in BRCA1 or BRCA2 genes are deficient in Homologous Recombination (HR), a high-fidelity DNA repair mechanism for double-strand breaks (DSBs). This deficiency makes them reliant on alternative, more error-prone repair pathways for survival. One such pathway is Theta-Mediated End Joining (TMEJ), which is driven by the enzyme DNA Polymerase Theta (Polθ).
The concept of synthetic lethality is based on the principle that while a defect in either of two genes individually is tolerable for a cell, the simultaneous loss of function of both genes is lethal. In the context of BRCA-mutant tumors, the BRCA mutation is the first "hit," and the inhibition of a crucial component of a compensatory repair pathway, such as Polθ, serves as the second "hit," leading to selective cancer cell death. This compound was developed as a potent and selective inhibitor of the polymerase function of Polθ, with an in vitro IC50 of 7.9 nM.
Mechanism of Action of this compound
This compound functions as an allosteric inhibitor of the polymerase domain of Polθ. Its mechanism of inducing synthetic lethality in BRCA-mutant tumors can be summarized as follows:
-
BRCA Deficiency and HR Disruption: In healthy cells, DSBs are primarily repaired via the high-fidelity HR pathway, which relies on functional BRCA1 and BRCA2 proteins. In BRCA-mutant tumor cells, this pathway is compromised.
-
Reliance on TMEJ: To cope with the resulting genomic instability, BRCA-deficient cells upregulate and become dependent on the TMEJ pathway for DSB repair.
-
Inhibition of Polθ by this compound: this compound specifically inhibits the polymerase activity of Polθ, a critical component of the TMEJ machinery.
-
Accumulation of Unrepaired DSBs: The inhibition of TMEJ in an HR-deficient background leads to the accumulation of unrepaired DSBs.
-
Cell Death: This overwhelming DNA damage triggers apoptosis and selective death of the BRCA-mutant cancer cells, while sparing normal cells with functional HR.
Signaling Pathway Diagrams
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent and selective cytotoxic activity against BRCA-deficient cancer cell lines.
Table 1: In Vitro Activity of this compound in Isogenic Cell Lines
| Cell Line | BRCA Status | This compound IC50 (µM) | Fold Selectivity (BRCA-wt/BRCA-mut) | Reference |
| DLD1 | BRCA2-wt | >10 | \multirow{2}{}{>10} | |
| DLD1 | BRCA2-/- | ~1 | ||
| RPE1 | BRCA1-wt | >10 | \multirow{2}{}{>20} | |
| RPE1 | BRCA1-/- | ~0.5 |
Table 2: Activity of this compound in BRCA-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | BRCA Mutation | This compound IC50 (µM) | Reference |
| CAPAN-1 | Pancreatic | BRCA2 | ~0.1 | |
| MDA-MB-436 | Breast | BRCA1 | ~0.2 | |
| COV362 | Ovarian | BRCA1 | ~0.3 |
Synergy with PARP Inhibitors
This compound has been shown to act synergistically with PARP inhibitors, such as olaparib, in killing BRCA-mutant cancer cells. This combination has the potential to enhance therapeutic efficacy and overcome resistance to PARP inhibitors.
Activity in PARP Inhibitor-Resistant Models
A significant challenge in the treatment of BRCA-mutant cancers is the development of resistance to PARP inhibitors. One mechanism of resistance involves the loss of the 53BP1/Shieldin complex. This compound has demonstrated efficacy in preclinical models of PARP inhibitor resistance driven by 53BP1/Shieldin complex defects.
In Vivo Studies
Due to its poor metabolic stability, in vivo studies have primarily utilized ART812, a more stable derivative of this compound. In xenograft models of PARP inhibitor-resistant, BRCA1-mutant breast cancer, ART812 demonstrated significant tumor growth inhibition.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining cell viability by quantifying ATP, which is indicative of metabolically active cells.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Seed cells in opaque-walled 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control for background luminescence.
-
Incubate the plates for 72-120 hours.
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background luminescence.
Immunofluorescence Staining for γH2AX
This protocol is for detecting DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX).
Materials:
-
Cells cultured on coverslips or in chamber slides
-
4% paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX (e.g., Millipore, #05-636)
-
Fluorescently labeled secondary antibody
-
DAPI-containing mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound for the desired time.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using DAPI-containing mounting medium.
-
Image the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Western Blotting for DNA Damage Response Proteins
This protocol is for detecting changes in the expression and phosphorylation of DNA damage response proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-phospho-CHK1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using an imaging system.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of BRCA-mutant cancers through the mechanism of synthetic lethality. Its ability to selectively target cancer cells with deficient HR, including those that have developed resistance to PARP inhibitors, highlights its potential clinical utility. Further research is warranted to optimize the pharmacokinetic properties of Polθ inhibitors for in vivo applications and to explore their efficacy in combination with other DNA damaging agents. The development of predictive biomarkers to identify patients most likely to respond to Polθ inhibition will also be crucial for the successful clinical translation of this therapeutic strategy.
Preclinical Profile of ART558: A Novel Polθ Inhibitor for Oncology
This technical guide provides a comprehensive overview of the preclinical data for ART558, a potent and selective allosteric inhibitor of DNA polymerase theta (Polθ). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and DNA damage response pathways.
Introduction
This compound is a small molecule inhibitor that targets the polymerase function of Polθ, a key enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway.[1][2][3][4] Polθ is minimally expressed in healthy tissues but is frequently overexpressed in various cancer types, making it an attractive therapeutic target.[5][6][7] this compound has demonstrated significant preclinical activity, both as a monotherapy in specific genetic contexts and in combination with other anticancer agents, such as PARP inhibitors and radiotherapy.[3][6][8]
Mechanism of Action
This compound functions as a potent, selective, and allosteric inhibitor of the Polθ polymerase domain, with a reported IC50 of 7.9 nM.[1][2] Its mechanism involves binding to an allosteric site on the enzyme, which traps the polymerase on the DNA, thereby disrupting its catalytic activity.[9] This inhibition of Polθ-mediated DNA repair leads to the accumulation of DNA damage, particularly in cancer cells with pre-existing defects in other DNA repair pathways, such as Homologous Recombination (HR).[1][3][4] This creates a synthetic lethal interaction, where the combined loss of two DNA repair pathways is cytotoxic to the cancer cell.
The inhibition of the MMEJ pathway by this compound has been shown to elicit synthetic lethality in tumor cells with mutations in BRCA1 or BRCA2 genes.[1][3][4] Furthermore, this compound has been shown to increase biomarkers of single-stranded DNA and induce synthetic lethality in cells with defects in the 53BP1/Shieldin complex, a known mechanism of resistance to PARP inhibitors.[3][4][10]
dot
Caption: this compound Mechanism of Action.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Potency and Activity of this compound
| Parameter | Value | Cell Line/System | Conditions | Reference |
| Polθ Inhibition IC50 | 7.9 nM | Biochemical Assay | N/A | [1][2] |
| Cellular MMEJ IC50 | ~150 nM | Luciferase Reporter Assay | N/A | [8] |
| Cell Viability | Effective Decrease | DLD-1 (BRCA2 mutant) | 0-2 µM; 6 days | [1] |
| Colony Formation | Inhibition | DLD-1 (BRCA2 mutant) | 0-2 µM; 6 days | [1] |
| γH2AX Accumulation | Increased | BRCA2-/- cells | 5 µM; 0-72 hours | [1][2] |
Table 2: this compound Combination Effects In Vitro
| Combination Agent | Effect | Cell Line(s) | Conditions | Reference |
| Olaparib (PARPi) | Synergistic Effect | BRCA1/2-deficient models | 0-10 µM this compound; 7 days | [1][2] |
| Ionizing Radiation (IR) | Potent Radiosensitization | HCT116, H460, T24 | 1-3 µM this compound | [5][7] |
| Fractionated IR (5 x 2 Gy) | Up to 14-fold decrease in survival | H460 | N/A | [8] |
| Fractionated IR (5 x 2 Gy) | Up to 10-fold decrease in survival | HCT116 | N/A | [8] |
Experimental Protocols
Detailed methodologies for key preclinical experiments are outlined below.
Cell Viability and Colony Formation Assays
-
Cell Lines: DLD-1 colorectal adenocarcinoma cells with a truncating mutation in BRCA2.[1]
-
Treatment: Cells were treated with this compound at concentrations ranging from 0 to 10 µM for 6 to 7 days.[1]
-
Readout: Cell viability was assessed using assays such as CellTiter-Glo.[11] For colony formation, cells were plated at low density and allowed to form colonies, which were then stained and counted.
-
Purpose: To determine the cytotoxic and anti-proliferative effects of this compound, particularly in a synthetic lethal context.
dot
Caption: Cell Viability and Colony Formation Assay Workflow.
DNA Damage Response (γH2AX Foci Formation)
-
Cell Lines: Isogenic BRCA2 wild-type and BRCA2-deficient cells.[1][2]
-
Treatment: Cells were treated with 5 µM this compound for up to 72 hours.[1][2]
-
Immunofluorescence: Cells were fixed, permeabilized, and stained with an antibody against phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks.
-
Analysis: Foci formation was visualized and quantified using fluorescence microscopy.
-
Purpose: To confirm that inhibition of Polθ by this compound leads to an accumulation of DNA damage.
In Vitro Radiosensitization Studies
-
Cell Lines: HCT116 (colorectal), H460 (lung), and T24 (bladder) cancer cell lines.[7]
-
Treatment: Cells were treated with this compound (typically 1-3 µM) in combination with single or fractionated doses of ionizing radiation (IR).[5][8]
-
Assay: Clonogenic survival assays were performed to assess the ability of single cells to proliferate and form colonies after treatment.
-
Analysis: Surviving fractions were calculated and compared between different treatment groups to determine the degree of radiosensitization.
-
Purpose: To evaluate the potential of this compound to enhance the efficacy of radiotherapy.
dot
Caption: In Vitro Radiosensitization Experimental Workflow.
In Vivo Studies
While this compound itself exhibited poor metabolic stability, a derivative, ART899, with improved pharmacokinetic properties was developed for in vivo evaluation.[5][10]
-
Model: Nu/Nu mice bearing tumor xenografts.
-
Treatment: ART899 was administered orally in combination with fractionated radiation.
-
Results: The combination of Polθ inhibition with radiotherapy was well-tolerated and resulted in a significant reduction in tumor growth compared to radiation alone.[5][6]
-
Significance: These findings provide a strong rationale for the clinical investigation of Polθ inhibitors in combination with radiotherapy.[5][6]
Conclusion
The preclinical data for this compound strongly support its development as a novel oncology therapeutic. Its potent and selective inhibition of Polθ leads to synthetic lethality in tumors with HR deficiencies and has the potential to overcome PARP inhibitor resistance. Furthermore, its ability to radiosensitize cancer cells opens a promising avenue for combination therapy. The in vivo efficacy demonstrated by a metabolically stable analog provides a solid foundation for the clinical translation of this therapeutic strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DNA polymerase Polθ inhibitor | TargetMol [targetmol.com]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for ART558 in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ART558 is a potent and selective, low molecular weight, allosteric inhibitor of the DNA polymerase theta (Polθ), with an IC50 of 7.9 nM.[1][2] Polθ plays a critical role in a DNA repair pathway known as theta-mediated end joining (TMEJ), which is a major pathway for repairing DNA double-strand breaks, particularly in homologous recombination (HR) deficient cancers.[3][4] this compound has demonstrated a synthetic lethal effect in tumor cells with mutations in BRCA1 or BRCA2 genes and has been shown to enhance the efficacy of PARP inhibitors.[1][2][4] These properties make this compound a promising therapeutic agent for cancers with specific DNA repair deficiencies.
This document provides detailed protocols for utilizing this compound in cell culture experiments to investigate its therapeutic potential and mechanism of action.
Mechanism of Action
This compound functions by allosterically inhibiting the polymerase domain of Polθ.[3] This inhibition disrupts the TMEJ DNA repair pathway. In cells deficient in homologous recombination (e.g., BRCA1/2 mutant cells), the inhibition of TMEJ by this compound leads to an accumulation of DNA damage, ultimately resulting in cell death. This selective killing of HR-deficient cells is known as synthetic lethality.
Caption: Mechanism of this compound inducing synthetic lethality in HR-deficient cells.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy and mechanism of action of this compound.
General Experimental Workflow
Caption: A generalized workflow for in vitro experiments using this compound.
Protocol 1: Cell Viability Assay (Clonogenic Survival)
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
This compound (stock solution in DMSO)
-
Appropriate cell culture medium and supplements
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed a low density of cells (e.g., 200-1000 cells/well) in 6-well plates. The exact number will depend on the cell line's plating efficiency and should be optimized beforehand.
-
Allow cells to attach overnight.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range is 0-10 μM.[2]
-
Remove the medium from the wells and replace it with the medium containing the desired concentrations of this compound. Include a DMSO vehicle control.
-
-
Incubation:
-
Incubate the plates for 6-7 days.[2] The medium can be replaced with fresh this compound-containing medium every 2-3 days if necessary.
-
-
Colony Staining and Counting:
-
After the incubation period, wash the wells twice with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100.
-
Calculate the surviving fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE)).
-
Plot the surviving fraction as a function of this compound concentration.
-
Protocol 2: Western Blot for DNA Damage Marker γH2AX
This protocol is used to detect the accumulation of γH2AX, a marker for DNA double-strand breaks.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against γH2AX
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with this compound (e.g., 5 μM) for various time points (e.g., 0, 24, 48, 72 hours).[1][2]
-
After treatment, wash cells with cold PBS and lyse them in lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
Quantify the band intensities and normalize the γH2AX signal to the loading control.
-
Protocol 3: Combination Study with a PARP Inhibitor (e.g., Olaparib)
This protocol is designed to evaluate the synergistic or additive effects of this compound in combination with a PARP inhibitor.
Materials:
-
This compound
-
PARP inhibitor (e.g., Olaparib)
-
Cell viability assay reagents (as in Protocol 1 or using a 96-well plate format with MTT or CellTiter-Glo)
Procedure:
-
Experimental Design:
-
Design a matrix of concentrations for both this compound and the PARP inhibitor. This should include a range of concentrations for each drug alone and in combination.
-
-
Cell Seeding and Treatment:
-
Seed cells in 96-well plates (for short-term viability assays) or 6-well plates (for clonogenic assays).
-
Treat the cells with single agents or combinations of this compound and the PARP inhibitor. Include appropriate vehicle controls.
-
-
Incubation and Data Collection:
-
Incubate the cells for the desired duration (e.g., 7 days for clonogenic assays).[2]
-
Perform the chosen cell viability assay to determine the percentage of viable cells or the surviving fraction for each condition.
-
-
Data Analysis (Synergy Calculation):
-
The combination effect can be quantified using methods such as the Chou-Talalay method to calculate a Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Alternatively, isobologram analysis can be used to visualize the synergistic interaction.
-
Quantitative Data Summary
| Parameter | Value | Cell Lines/Conditions | Reference |
| IC50 | 7.9 nM | In vitro Polθ polymerase assay | [1][2] |
| Cell Viability (Colony Formation) | Effective decrease at 0-2 µM | DLD-1 (colorectal adenocarcinoma) | [2] |
| γH2AX Accumulation | Observed at 5 µM | BRCA2 wild-type and BRCA2-/- cells | [1][2] |
| Synthetic Lethality with PARPi | Observed at 0-10 µM this compound | Isogenic models of BRCA1-deficiency with Olaparib | [1][2] |
| Radiosensitization | Potent radiosensitization observed | HCT116, H460, T24 cells | [5][6] |
Storage and Handling
-
Storage: this compound powder should be stored at -20°C for up to 3 years. In solvent (e.g., DMSO), it should be stored at -80°C for up to 1 year.[1]
-
Solubility: Soluble in DMSO at 45 mg/mL (107.55 mM). Sonication is recommended to aid dissolution.[1]
-
Preparation of Stock Solutions: For a 10 mM stock solution in DMSO, dissolve 4.18 mg of this compound in 1 mL of DMSO.
Disclaimer: All products and protocols are for research use only and are not intended for human consumption or diagnostic procedures. Please adhere to all safety guidelines and institutional protocols when handling chemical reagents and performing experiments.
References
- 1. This compound | DNA polymerase Polθ inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Polθ Inhibition: An Anticancer Therapy for HR-Deficient Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Preparation of ART558 Stock Solution for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
ART558 is a potent and selective allosteric inhibitor of DNA polymerase theta (Polθ) with an IC50 of 7.9 nM.[1][2][3][4][5][6] It plays a crucial role in the Theta-Mediated End Joining (TMEJ) DNA repair pathway.[1][2][5][7][8] This document provides detailed protocols for the preparation of this compound stock solutions for use in various in vitro assays. Adherence to these guidelines is critical for ensuring experimental reproducibility and accuracy. Additionally, a representative protocol for a cell viability assay is included to demonstrate the application of this compound in a common in vitro experiment.
Data Presentation
Table 1: this compound Properties and Stock Solution Recommendations
| Parameter | Value | Source |
| Molecular Weight | 418.41 g/mol | [2][4][5][6] |
| Appearance | White to off-white solid powder | [3] |
| Solubility in DMSO | ≥ 100 mg/mL | [4] |
| ~170 mg/mL (~406.30 mM) (ultrasonication may be required) | [1][3][6] | |
| 45 mg/mL (107.55 mM) (sonication is recommended) | [2] | |
| Recommended Solvent | DMSO (newly opened, anhydrous) | [1][2] |
| Stock Solution Storage | -20°C for up to 1 year; -80°C for up to 2 years (sealed, protected from light and moisture) | [1][2] |
| Powder Storage | -20°C for up to 3 years (sealed, protected from light and moisture) | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.184 mg of this compound.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock solution, this would be 1 mL for 4.184 mg.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator.[1][2]
-
-
Aliquoting and Storage:
Protocol 2: Cell Viability Assay using this compound in BRCA-mutant Cancer Cells
This protocol provides a representative example of an in vitro assay using the prepared this compound stock solution to assess its effect on the viability of cancer cells with BRCA mutations, where this compound is expected to show synthetic lethality.[1][7][8]
Materials:
-
BRCA1- or BRCA2-mutant cancer cell line (e.g., DLD-1 BRCA2-/-)
-
Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well clear-bottom cell culture plates
-
10 mM this compound stock solution (prepared as in Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells per well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 10 mM this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0-10 µM).[1]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
-
Incubation:
-
Incubate the plate for the desired duration, for example, 7 days, to assess long-term effects on cell viability.[1]
-
-
Cell Viability Measurement:
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal stabilization.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the normalized viability data against the this compound concentration and perform a non-linear regression to determine the IC50 value.
-
Visualizations
Caption: Workflow for preparing this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DNA polymerase Polθ inhibitor | TargetMol [targetmol.com]
- 3. This compound | Pol theta inhibitor | CAS 2603528-97-6 | InvivoChem [invivochem.com]
- 4. abmole.com [abmole.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. researchgate.net [researchgate.net]
Application Note: Determining the Optimal Concentration of ART558 for Clonogenic Survival Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
ART558 is a potent and selective allosteric inhibitor of DNA polymerase theta (Polθ), a key enzyme in the Theta-Mediated End Joining (TMEJ) DNA repair pathway.[1][2][3][4] With an IC50 of 7.9 nM, this compound has demonstrated synthetic lethality in cancer cells with mutations in BRCA1 or BRCA2 genes and has been shown to enhance the efficacy of PARP inhibitors.[1][3][5][6] The clonogenic survival assay is a critical in vitro method to assess the long-term reproductive viability of cells following treatment with cytotoxic agents like this compound.[7][8] Determining the optimal concentration of this compound is paramount for obtaining reproducible and meaningful results that accurately reflect its therapeutic potential. This application note provides a detailed protocol for establishing the optimal concentration of this compound for use in clonogenic survival assays.
Data Presentation
The following table summarizes hypothetical data from a preliminary experiment to determine the optimal this compound concentration range for a clonogenic assay using a BRCA-mutant cancer cell line.
| This compound Concentration (nM) | Plating Efficiency (%) | Surviving Fraction | Colony Characteristics |
| 0 (Vehicle Control) | 85.2 ± 4.1 | 1.00 | Large, well-defined colonies |
| 1 | 78.9 ± 3.5 | 0.93 | Slightly smaller colonies |
| 5 | 65.1 ± 2.8 | 0.76 | Noticeably smaller colonies |
| 10 | 48.5 ± 3.2 | 0.57 | Small, sparse colonies |
| 50 | 22.3 ± 1.9 | 0.26 | Very few, small colonies |
| 100 | 5.7 ± 0.8 | 0.07 | Minimal colony formation |
| 500 | 0.2 ± 0.1 | <0.01 | No discernible colonies |
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100 for the untreated control.
-
Surviving Fraction (SF): (Number of colonies formed after treatment / (Number of cells seeded x PE))
Based on this data, a concentration range of 5 nM to 100 nM would be appropriate for a full clonogenic survival study, as it covers a range from moderate to significant inhibition of colony formation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in sterile DMSO to create a high-concentration stock solution, for example, 10 mM.[2]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[2]
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare a series of working solutions by diluting it in complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
Protocol 2: Clonogenic Survival Assay for Optimal Concentration Determination
This protocol is designed to identify the optimal concentration range of this compound for a specific cell line.
Materials:
-
BRCA-mutant and wild-type cancer cell lines
-
Complete cell culture medium
-
This compound working solutions
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO₂)
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and prepare a single-cell suspension.
-
Accurately count the cells using a hemocytometer or automated cell counter.
-
Seed a predetermined number of cells into 6-well plates. The optimal seeding density will vary between cell lines and should be determined empirically to yield 50-150 colonies in the control wells. A typical starting point is 200-1000 cells per well.
-
-
Treatment with this compound:
-
Allow the cells to attach for 12-24 hours.
-
Aspirate the medium and replace it with fresh medium containing the desired concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100, 500 nM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
The duration of treatment can vary, with studies using this compound reporting exposures from 48 hours to 7 days.[1] A 7-day continuous exposure is a common starting point.
-
-
Colony Formation:
-
Incubate the plates in a humidified incubator at 37°C with 5% CO₂ for 7-14 days, or until colonies in the control wells are visible and contain at least 50 cells.[8]
-
-
Fixation and Staining:
-
Aspirate the medium from the wells.
-
Gently wash the wells with PBS.
-
Fix the colonies by adding the fixation solution and incubating for 10-15 minutes.
-
Remove the fixation solution and allow the plates to air dry.
-
Stain the colonies by adding the crystal violet solution and incubating for 15-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies containing at least 50 cells in each well.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) as described in the data presentation section.
-
The optimal concentration range for further experiments is typically one that results in a significant, dose-dependent decrease in the surviving fraction, allowing for the potential to observe synergistic or antagonistic effects when combined with other agents.
-
Mandatory Visualizations
Caption: this compound inhibits Polθ, leading to synthetic lethality in HR-deficient cells.
Caption: Experimental workflow for determining the optimal this compound concentration.
Caption: Relationship between this compound concentration and experimental outcome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DNA polymerase Polθ inhibitor | TargetMol [targetmol.com]
- 3. Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A small molecule inhibitor blocks breast cancer's back up plan | Drug Discovery News [drugdiscoverynews.com]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ART558 and PARP Inhibitor Combination Therapy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for conducting preclinical studies in xenograft models to evaluate the combination therapy of ART558, a potent and selective DNA polymerase theta (Polθ) inhibitor, and a Poly (ADP-ribose) polymerase (PARP) inhibitor. The combination of a Polθ inhibitor with a PARP inhibitor has demonstrated synergistic anti-tumor effects, particularly in tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations.[1][2][3] this compound elicits DNA damage and synthetic lethality in BRCA1- or BRCA2-mutant tumor cells and enhances the effects of PARP inhibitors.[1][2][3] These protocols are intended to guide researchers in the design and execution of in vivo studies to assess the efficacy and pharmacodynamics of this combination therapy.
Signaling Pathway and Experimental Workflow
The combination of this compound and a PARP inhibitor targets two critical DNA damage repair pathways, leading to synthetic lethality in cancer cells with deficient homologous recombination.
References
Application Note: Analysis of Polθ Expression in Response to ART558 Treatment by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA Polymerase Theta (Polθ), encoded by the POLQ gene, is a crucial enzyme in the microhomology-mediated end joining (MMEJ) pathway, a key process for repairing DNA double-strand breaks (DSBs).[1][2][3][4] In many cancer cells, particularly those with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA1/2 mutations), there is an increased reliance on Polθ for survival.[3][5] This dependency makes Polθ a promising therapeutic target. ART558 is a potent and selective allosteric inhibitor of the polymerase function of Polθ.[6][7][8] It has been shown to induce synthetic lethality in BRCA-deficient cancer cells and enhance the efficacy of PARP inhibitors.[6][8][9] This application note provides a detailed protocol for analyzing the expression of Polθ in cells treated with this compound using Western blot analysis.
Mechanism of Action of this compound
This compound selectively inhibits the polymerase activity of Polθ, thereby disrupting the Theta-Mediated End Joining (TMEJ) DNA repair process.[6][7][9] This inhibition leads to an accumulation of DNA damage, which can be observed by an increase in markers such as γH2AX.[6][7] In cancer cells with compromised DNA repair mechanisms, such as BRCA1 or BRCA2 mutations, the inhibition of Polθ by this compound is synthetically lethal, leading to cell death.[6][8][9]
Quantitative Effects of this compound on Cancer Cells
The following table summarizes the quantitative data on the effects of this compound on various cancer cell lines as reported in the literature.
| Parameter | Cell Line(s) | Condition | Value/Effect | Reference |
| IC50 | Not specified | Biochemical assay | 7.9 nM | [6][7] |
| Cell Viability | DLD-1 (colorectal adenocarcinoma with BRCA2 mutation) | This compound (0-2 µM) for 6 days | Effective decrease in cell viability and colony formation | [6] |
| Synthetic Lethality | Isogenic models of BRCA1-deficiency | This compound (0-10 µM) for 7 days | Shows synthetic lethality and a combinatorial effect with the PARP inhibitor olaparib | [6][7] |
| DNA Damage Marker (γH2AX) | BRCA2 wild-type or BRCA2-/- cells | This compound (5 µM) for 0-72 hours | Accumulation of γH2AX in cells | [6][7] |
| Radiosensitization | HCT116, H460, T24, and U2OS cells | This compound (1-3 µM) with ionizing radiation | Potently radiosensitizes tumor cells | [10][11] |
Experimental Protocols
Western Blot Analysis of Polθ Expression
This protocol outlines the steps for assessing Polθ protein levels in cell lines following treatment with this compound.
Materials:
-
Cell Lines: Appropriate cancer cell lines (e.g., BRCA-deficient and proficient lines for comparison).
-
This compound: Stored as a stock solution in DMSO.[11]
-
Cell Culture Reagents: Media, FBS, antibiotics, etc.
-
Lysis Buffer: RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, and 1X Protease Inhibitor Cocktail).[12]
-
Protein Assay Kit: BCA Protein Assay Kit or similar.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.
-
Transfer Buffer: Tris-Glycine buffer with methanol.
-
Membranes: Nitrocellulose or PVDF membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[13][14]
-
Primary Antibodies:
-
Rabbit anti-Polθ antibody (ensure specificity and validation for Western blot).
-
Mouse anti-β-actin or anti-GAPDH antibody (as a loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence detection system or X-ray film.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere and reach about 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (e.g., 0.1 µM, 1 µM, 5 µM) or DMSO as a vehicle control for the specified duration (e.g., 24, 48, 72 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to the dish and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add SDS-PAGE sample loading buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-Polθ antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Repeat the immunoblotting process for the loading control (β-actin or GAPDH) using the corresponding primary and secondary antibodies.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or by exposing it to X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the Polθ band intensity to the corresponding loading control band intensity for each sample.
-
Compare the normalized Polθ expression levels between the this compound-treated and control groups.
-
Visualizations
Caption: Western blot workflow for Polθ analysis.
Caption: this compound inhibits Polθ-mediated DNA repair.
References
- 1. DNA Polymerase theta (Polθ) – an error-prone polymerase necessary for genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Multifaceted Nature of DNA Polymerase θ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | DNA polymerase Polθ inhibitor | TargetMol [targetmol.com]
- 8. Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
- 13. 7tmantibodies.com [7tmantibodies.com]
- 14. addgene.org [addgene.org]
Troubleshooting & Optimization
ART558 Technical Support Center: Troubleshooting Solubility
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered when working with ART558. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a lipophilic molecule (mLogD = 3.5) with high solubility in organic solvents like dimethyl sulfoxide (DMSO) and poor solubility in aqueous solutions such as water and phosphate-buffered saline (PBS).[1][2]
Q2: I'm seeing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer for my in vitro assay. What should I do?
A2: This is a common issue due to the low aqueous solubility of this compound. Here are several strategies to resolve this:
-
Lower the final concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay to a level below its aqueous solubility limit.
-
Decrease the percentage of DMSO in the final solution: While preparing your working solution, aim for the lowest possible final DMSO concentration that your experiment can tolerate, as higher concentrations can be toxic to cells.
-
Use a formulation with surfactants or co-solvents: For cellular assays, consider using a small percentage of a biocompatible surfactant like Tween-80 or a co-solvent such as PEG300 in your final assay medium to improve solubility. However, it is crucial to run vehicle controls to ensure these additives do not affect your experimental results.
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound for your experiments and use them immediately to minimize the chance of precipitation over time.
Q3: My this compound powder is not dissolving well in DMSO. What can I do?
A3: If you are having trouble dissolving this compound powder in DMSO, you can try the following:
-
Use fresh, anhydrous DMSO: DMSO is hygroscopic (absorbs moisture from the air), and the presence of water can significantly reduce the solubility of hydrophobic compounds like this compound.[2] Always use fresh, high-quality, anhydrous DMSO.
-
Apply gentle heating: Warming the solution to 37-45°C can aid in dissolution.[3]
-
Use sonication: Brief periods of sonication can help to break up powder aggregates and accelerate dissolution.[3]
Q4: Can I store this compound in a solvent?
A4: Yes, this compound can be stored in a solvent. For long-term storage, it is recommended to store aliquots of the DMSO stock solution at -80°C for up to two years or at -20°C for up to one year.[4] Avoid repeated freeze-thaw cycles to prevent degradation and precipitation.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | Low aqueous solubility of this compound. | Lower the final concentration. Decrease the final DMSO percentage. Use fresh, immediate dilutions. |
| Cloudy or precipitated stock solution in DMSO | The solubility limit in DMSO has been exceeded. The DMSO may have absorbed water. | Do not exceed the recommended maximum solubility (see table below). Use fresh, anhydrous DMSO.[2] Gentle heating or sonication may help.[3] |
| Inconsistent experimental results | This compound may be precipitating out of solution during the experiment. | Visually inspect your assay plates for any signs of precipitation. Prepare fresh dilutions for each experiment and use them promptly. |
| Difficulty dissolving this compound powder | The compound may be aggregated. | Use gentle heating (37-45°C) or sonication to aid dissolution.[3] |
Solubility Data
The following table summarizes the solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Solubility | Molar Concentration | Notes |
| DMSO | ~170 mg/mL[5][6] | ~406.30 mM[5][6] | Sonication or gentle heating may be required. Use of fresh, anhydrous DMSO is recommended.[2][3] |
| DMSO | 84 mg/mL[2] | 200.76 mM[2] | |
| DMSO | 45 mg/mL[3] | 107.55 mM[3] | Sonication is recommended.[3] |
| Ethanol | 21 mg/mL[2] | 50.19 mM | |
| Water | Insoluble[2] | - | |
| 10% DMSO + 90% Corn Oil | ≥ 5 mg/mL[4][5] | ≥ 11.95 mM[4][5] | A clear solution suitable for in vivo studies.[4][5] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 4.25 mg/mL[4][5] | 10.16 mM[4][5] | A suspension that may require ultrasonication, suitable for in vivo studies.[4][5] |
| Thermodynamic Solubility | 381 µM[1] | 0.381 mM |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions for In Vitro Cellular Assays
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, high-quality, aqueous cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes and pipette tips
-
-
Preparation of a 10 mM this compound Stock Solution in DMSO: a. Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation. b. Weigh out the desired amount of this compound powder using an analytical balance. c. Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight of this compound is 418.41 g/mol ). d. Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. e. Vortex the solution thoroughly. If necessary, use a brief sonication or gentle warming (37°C) until the solid is completely dissolved. f. Visually inspect the solution to ensure there is no particulate matter. g. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. h. Store the aliquots at -80°C.
-
Preparation of a 10 µM this compound Working Solution in Cell Culture Medium: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Perform a serial dilution. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in your cell culture medium. c. It is recommended to perform this dilution in steps to ensure accuracy and minimize precipitation. For instance, first, prepare an intermediate dilution (e.g., 1 mM or 100 µM) in culture medium, and then perform the final dilution to 10 µM. d. Vortex the working solution gently immediately after preparation. e. Use the working solution immediately in your experiment. Do not store aqueous dilutions of this compound.
Visual Troubleshooting and Workflow Diagrams
Caption: Troubleshooting decision tree for this compound solubility issues.
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | DNA polymerase Polθ inhibitor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Pol theta inhibitor | CAS 2603528-97-6 | InvivoChem [invivochem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Optimizing ART558 Treatment Duration for Maximum Efficacy: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the treatment duration of ART558 for maximum experimental efficacy. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a potent and selective allosteric inhibitor of the DNA polymerase theta (Polθ), with an IC50 of 7.9 nM.[1][2] It functions by inhibiting the Theta-Mediated End Joining (TMEJ) DNA repair pathway.[1][3][4][5] This inhibition leads to synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[1][4][5][6] this compound has been shown to elicit DNA damage and enhance the effects of PARP inhibitors.[1][2][4]
Q2: How do I determine the optimal treatment duration of this compound for my specific cancer cell line?
A2: The optimal treatment duration for this compound is cell-line dependent and should be determined empirically. We recommend performing a time-course experiment. Based on preclinical data, effective treatment durations have ranged from 48 hours to 7 days for assessing effects on cell viability and DNA damage.[1][2] For initial screening, a 72-hour to 7-day treatment window is a reasonable starting point.
Q3: What are the key molecular markers to assess the efficacy of this compound treatment over time?
A3: To monitor the biological activity of this compound, we recommend assessing the following markers at different time points:
-
γH2AX accumulation: Increased levels of γH2AX indicate DNA double-strand breaks, a consequence of Polθ inhibition. Accumulation has been observed as early as 48-72 hours post-treatment.[1][2]
-
53BP1 and RAD51 foci formation: An increase in these DNA damage response proteins at sites of DNA lesions is another indicator of this compound activity.[7]
-
Micronuclei formation: The presence of micronuclei is a sign of genomic instability resulting from impaired DNA repair.[6]
Q4: I am not observing significant cell death with this compound alone. What could be the reason?
A4: The efficacy of this compound as a single agent is most pronounced in cell lines with underlying DNA repair deficiencies, such as BRCA1/2 mutations.[1][4][5][6] If your cell line is proficient in homologous recombination, the synthetic lethal effect may be minimal. In such cases, consider the following:
-
Combination Therapy: this compound has shown synergistic effects with PARP inhibitors (e.g., olaparib) and radiation.[1][2][7][8][9]
-
Cell Line Characterization: Verify the DNA repair pathway status of your cell line.
-
Treatment Duration and Concentration: Ensure you have performed a thorough dose-response and time-course experiment to identify the optimal conditions.
Q5: How does treatment duration affect the radiosensitizing properties of this compound?
A5: Preclinical studies have demonstrated that the radiosensitizing effect of this compound increases with the number of radiation fractions.[7][10] For experiments involving radiotherapy, this compound should be administered prior to and maintained throughout the course of fractionated radiation for maximal effect.[11] A pre-incubation of 1 hour before the first radiation dose has been shown to be effective.[7][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cell viability assays | Inconsistent cell seeding density. | Ensure a uniform number of cells are seeded in each well. Allow cells to adhere and resume proliferation for 24 hours before adding this compound. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for treatment groups, or fill them with sterile PBS to maintain humidity. | |
| Incomplete dissolution of this compound. | This compound is soluble in DMSO.[2] Ensure the compound is fully dissolved before diluting in culture medium. Sonication may be recommended.[2] | |
| No significant increase in γH2AX foci | Suboptimal treatment duration or concentration. | Perform a time-course experiment (e.g., 24, 48, 72 hours) with a range of this compound concentrations. |
| Cell line is resistant to single-agent this compound. | Consider combining this compound with a PARP inhibitor or low-dose radiation to induce DNA damage. | |
| Issues with immunofluorescence staining. | Optimize your staining protocol, including antibody concentrations and incubation times. Use a positive control (e.g., etoposide treatment) to validate the assay. | |
| Unexpected cytotoxicity in control cells | High concentration of DMSO vehicle. | Ensure the final concentration of DMSO in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically <0.1%). |
| Contamination of cell culture. | Regularly test for mycoplasma and other contaminants. |
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on this compound.
Table 1: In Vitro Efficacy of Single-Agent this compound
| Cell Line | Genetic Background | Treatment Duration | This compound Concentration | Observed Effect |
| DLD-1 | BRCA2 -/- | 6 days | 0-2 µM | Decreased cell viability and colony formation.[1] |
| DLD-1 | BRCA2 -/- | 7 days | 0-10 µM | Synthetic lethality.[1][2] |
| DLD-1 | BRCA2 -/- | 48 hours | 5 µM | Increased micronuclei formation.[6][12] |
| DLD-1 | BRCA2 -/- | 0-72 hours | 5 µM | γH2AX accumulation.[1][2] |
| CAPAN-1 | BRCA2 mutant | 7 days | Dose-response | Decreased cell viability.[6][12] |
| Breast Cancer Organoid | BRCA1 mutant | 14 days | Dose-response | Decreased cell viability.[12] |
Table 2: Efficacy of this compound in Combination Therapy
| Cell Line | Combination Agent | Treatment Duration | This compound Concentration | Observed Effect |
| DLD-1 BRCA2 -/- | Olaparib (PARPi) | 7 days | 0-10 µM | Enhanced effect on cell viability and apoptosis.[1][2] |
| H460 (Lung Cancer) | Fractionated Radiotherapy (5 x 2 Gy) | Maintained throughout | Not specified | Up to a 14-fold decrease in survival compared to radiation alone.[7][10] |
| HCT116 (Colorectal) | Fractionated Radiotherapy (5 x 2 Gy) | Maintained throughout | Not specified | Up to a 10-fold decrease in survival compared to radiation alone.[7][10] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Treatment Duration using a Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to attach for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, 72, 96, 120, 144, 168 hours).
-
Viability Assessment: At each time point, measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or PrestoBlue™).
-
Data Analysis: Normalize the viability of treated cells to the vehicle control for each time point. Plot cell viability as a function of this compound concentration for each duration to determine the IC50. The optimal duration is the shortest time that achieves a maximal and stable effect at the desired concentration.
Protocol 2: Assessing DNA Damage over Time via Immunofluorescence for γH2AX
-
Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with the desired concentration of this compound for various durations (e.g., 4, 8, 24, 48, 72 hours). Include a vehicle control.
-
Fixation and Permeabilization: At each time point, fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.5% Triton X-100 in PBS for 10 minutes.[7]
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for at least 30 minutes.[7]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using image analysis software. Plot the average number of foci per cell against the treatment duration.
Visualizations
Caption: Mechanism of action of this compound leading to synthetic lethality.
Caption: Workflow for determining optimal this compound treatment duration.
Caption: Troubleshooting logic for lack of this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DNA polymerase Polθ inhibitor | TargetMol [targetmol.com]
- 3. Polθ Inhibition: An Anticancer Therapy for HR-Deficient Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in ART558 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ART558.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, low molecular weight, allosteric inhibitor of the polymerase activity of DNA polymerase theta (Polθ), with an IC50 of 7.9 nM.[1][2] It functions by inhibiting the Theta-Mediated End Joining (TMEJ) DNA repair pathway, without affecting Non-Homologous End Joining (NHEJ).[1][2] This inhibition leads to DNA damage and induces synthetic lethality in tumor cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[1][2]
Q2: How should I prepare and store this compound?
A2: this compound powder can be stored at -20°C for up to three years.[2] For experimental use, it is typically dissolved in dimethyl sulfoxide (DMSO).[1][2][3] A stock solution in DMSO can be stored at -80°C for up to one year.[2] It is recommended to use freshly opened, anhydrous DMSO for the best solubility, as hygroscopic DMSO can negatively impact solubility.[1] Sonication may be required to fully dissolve the compound.[2]
Q3: What are the recommended working concentrations for this compound in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell line and assay type. For inducing synthetic lethality in BRCA-deficient cells, concentrations typically range from 0 to 10 µM for a 7-day treatment.[1][2] To observe γH2AX accumulation, a marker of DNA damage, a concentration of 5 µM for up to 72 hours has been shown to be effective.[1][2]
Q4: What are appropriate positive and negative controls for my this compound experiments?
A4:
-
Positive Controls:
-
Cell lines with known BRCA1/2 mutations or other homologous recombination deficiencies are expected to be sensitive to this compound.
-
For DNA damage assays, a known DNA damaging agent can be used to ensure the assay is working correctly.
-
-
Negative Controls:
-
Isogenic cell lines that are proficient in homologous recombination (BRCA wild-type) should be significantly less sensitive to this compound.[1]
-
ART615, an inactive isomer of this compound, can be used as a negative control to demonstrate that the observed effects are due to specific Polθ inhibition.[4]
-
Troubleshooting Guide
Issue 1: Inconsistent or No Observed Synthetic Lethality
Q: I am not observing the expected synthetic lethal effect of this compound in my BRCA-mutant cell line. What could be the issue?
A: Several factors could contribute to this. Consider the following troubleshooting steps:
-
Compound Integrity and Concentration:
-
Verify Stock Solution: Ensure your this compound stock solution was prepared correctly and stored properly to avoid degradation. Thaw the stock solution immediately before use and avoid repeated freeze-thaw cycles.
-
Concentration Range: You may need to perform a dose-response experiment with a wider range of concentrations to determine the optimal concentration for your specific cell line.
-
-
Cell Line and Culture Conditions:
-
Cell Line Authenticity: Verify the identity and BRCA mutation status of your cell line.
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered phenotypes.
-
Cell Seeding Density: Inconsistent cell seeding can lead to variable results. Ensure a uniform single-cell suspension before plating.
-
-
Experimental Protocol:
-
Treatment Duration: Synthetic lethality with this compound is often observed after longer incubation periods (e.g., 7 days).[1][2] Ensure your treatment duration is sufficient.
-
Assay Type: The choice of viability assay can impact results. Assays like MTT or XTT measure metabolic activity and can sometimes produce inconsistent results.[5] Consider using a direct cell counting method or a clonogenic survival assay for a more robust measure of cell viability.
-
Issue 2: Weak or Inconsistent γH2AX Signal in Western Blot
Q: My Western blot for γH2AX shows a weak or inconsistent signal after this compound treatment. How can I improve this?
A: Detecting γH2AX can be challenging. Here are some troubleshooting tips:
-
Sample Preparation:
-
Lysis Buffer: Ensure your lysis buffer contains protease and phosphatase inhibitors to prevent protein degradation.
-
Chromatin Fractionation: H2AX is a histone protein and is part of the chromatin. Inefficient extraction from the nucleus can lead to a weak signal. Sonication or using a nuclease treatment can improve histone extraction.[6]
-
-
Western Blot Protocol:
-
Gel Percentage: Use a higher percentage polyacrylamide gel (e.g., 12-15%) to resolve the small H2AX protein (around 15 kDa).[6]
-
Transfer Conditions: Optimize your transfer conditions for small proteins. A wet transfer may be more efficient than a semi-dry transfer for small proteins. Using a 0.2 µm PVDF membrane is recommended.
-
Blocking Buffer: Some phospho-specific antibodies, including those for γH2AX, may not be compatible with milk-based blocking buffers. Try using a 5% BSA solution for blocking.[7]
-
Antibody Incubation: Ensure you are using the recommended antibody dilution and that the antibody is validated for Western blotting.
-
-
Positive Control:
-
Include a positive control where DNA damage is strongly induced, for example, by treating cells with a known DNA damaging agent like etoposide or by irradiation.[6] This will confirm that your Western blot protocol for γH2AX is working.
-
Issue 3: High Variability in Clonogenic Survival Assays
Q: I am seeing high variability between replicates in my clonogenic survival assays with this compound. What are the potential causes?
A: Clonogenic assays can be sensitive to several factors that can introduce variability:
-
Cell Plating:
-
Single-Cell Suspension: It is critical to have a true single-cell suspension before plating. Clumps of cells will lead to an overestimation of colony formation.[8]
-
Seeding Density: The optimal seeding density needs to be determined for each cell line to ensure the formation of distinct colonies. Too many cells can lead to overlapping colonies that are difficult to count, while too few may not yield enough colonies for statistical analysis.
-
Edge Effects: The outer wells of a multi-well plate are prone to evaporation and temperature fluctuations, which can affect cell growth. It is good practice to fill the outer wells with sterile water or media and not use them for experimental samples.[9]
-
-
Assay Duration and Colony Counting:
-
Incubation Time: The incubation time needs to be long enough for colonies to form but not so long that they become too large and merge. This will vary between cell lines.
-
Colony Definition: Be consistent with your definition of a colony (e.g., a minimum of 50 cells).
-
Data Summary
Table 1: In Vitro Activity of this compound
| Assay | Cell Line Context | Concentration Range | Treatment Duration | Observed Effect |
| Synthetic Lethality | BRCA1/2-deficient | 0 - 10 µM | 7 days | Decreased cell viability[1][2] |
| DNA Damage | BRCA2-deficient | 5 µM | 0 - 72 hours | Increased γH2AX accumulation[1][2] |
| Combination Therapy | BRCA1-deficient | 0 - 10 µM | 7 days | Enhanced effect with PARP inhibitor olaparib[1] |
| Colony Formation | BRCA2-mutant (DLD-1) | 0 - 2 µM | 6 days | Inhibition of colony formation[1] |
Experimental Protocols & Visualizations
General Protocol for Assessing this compound-Induced Synthetic Lethality
A typical workflow to assess the synthetic lethal effects of this compound involves cell viability or clonogenic survival assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DNA polymerase Polθ inhibitor | TargetMol [targetmol.com]
- 3. This compound | Pol theta inhibitor | CAS 2603528-97-6 | InvivoChem [invivochem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of clumps and clusters on survival measurements with clonogenic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
Potential off-target effects of ART558 and how to control for them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ART558, a potent and selective inhibitor of DNA Polymerase Theta (Polθ). This resource offers troubleshooting guides and frequently asked questions (FAQs) to address potential experimental challenges, with a particular focus on understanding and controlling for potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, allosteric small molecule inhibitor of the polymerase domain of DNA Polymerase Theta (Polθ) with an IC50 of 7.9 nM.[1][2] It functions by inhibiting the Theta-Mediated End Joining (TMEJ) DNA repair pathway, a critical pathway for repairing DNA double-strand breaks, particularly in cancer cells with deficiencies in other DNA repair pathways like Homologous Recombination (HR), often due to mutations in genes such as BRCA1 and BRCA2.[1] By inhibiting Polθ, this compound induces synthetic lethality in these cancer cells. This compound does not inhibit the Non-Homologous End Joining (NHEJ) pathway.[1]
Q2: How selective is this compound for Polθ?
A2: this compound exhibits high selectivity for Polθ. It has been shown to not significantly inhibit other human DNA polymerases, including Polα, Polγ, Polη, and Polν, at concentrations up to 100 nM.[3] Furthermore, in a screen against a panel of 78 oncology-relevant kinases, this compound showed no significant inhibition at a concentration of 10 µM. This high selectivity is attributed to its allosteric binding mechanism.[4]
Q3: Are there any known off-target effects of this compound?
A3: Based on extensive selectivity profiling, this compound has a very clean off-target profile.[3] However, as with any small molecule inhibitor, it is crucial for researchers to perform rigorous controls in their specific experimental systems to rule out any potential cell-type or context-specific off-target effects. This guide provides detailed protocols for such control experiments.
Q4: What is ART615 and how should it be used?
A4: ART615 is a structurally related isomer of this compound that is inactive as a Polθ inhibitor.[1][5] It serves as an excellent negative control for experiments. By comparing the effects of this compound to those of ART615 at the same concentration, researchers can confidently attribute the observed biological effects to the specific inhibition of Polθ.
Troubleshooting and Experimental Controls for Off-Target Effects
To ensure the validity of experimental results and to rigorously control for potential off-target effects of this compound, a series of biochemical and cellular assays are recommended.
Biochemical Assays
Objective: To confirm the high selectivity of this compound for Polθ over other DNA polymerases and kinases in vitro.
Recommendation: While extensive selectivity data exists, researchers can perform in-house assays to verify these findings in their specific experimental context.
Table 1: Biochemical Selectivity of this compound
| Target | IC50 (nM) | Reference |
| DNA Polymerase Theta (Polθ) | 7.9 | [1][2] |
| DNA Polymerase α | > 100 | [3] |
| DNA Polymerase γ | > 100 | [3] |
| DNA Polymerase η | > 100 | [3] |
| DNA Polymerase ν | > 100 | [3] |
| Panel of 78 Kinases | > 10,000 | |
| PARP1/2 | > 10,000 |
Cellular Assays
A multi-pronged approach using cellular assays is the most effective way to confirm the on-target activity of this compound and rule out off-target effects.
Objective: To differentiate between on-target Polθ inhibition and non-specific effects of the chemical scaffold.
Experimental Protocol: Comparative Viability Assay
-
Cell Plating: Seed cells of interest in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: Treat cells with a dose-response of this compound and the inactive control, ART615 (e.g., 0.01 to 10 µM). Include a DMSO-only control.
-
Incubation: Incubate cells for a period relevant to your experimental question (e.g., 72-120 hours).
-
Viability Assessment: Measure cell viability using a standard method such as CellTiter-Glo® or MTT assay.
-
Data Analysis: Compare the dose-response curves of this compound and ART615. A significant reduction in viability with this compound but not with ART615 indicates on-target activity.
Objective: To demonstrate that the cellular effects of this compound are dependent on the presence of its target, Polθ.
Experimental Protocol: Comparison of this compound Effects in Wild-Type vs. POLQ-Deficient Cells
-
Cell Line Generation: Generate a POLQ knockout or stable knockdown cell line using CRISPR/Cas9 or shRNA, respectively. Use a non-targeting control for comparison.
-
Treatment: Treat both the wild-type/control and POLQ-deficient cell lines with a dose-response of this compound.
-
Phenotypic Analysis: Assess relevant phenotypes such as cell viability, apoptosis, or DNA damage (e.g., γH2AX staining).
-
Data Analysis: The effects of this compound should be significantly attenuated or absent in the POLQ-deficient cells compared to the wild-type/control cells, confirming that the drug's activity is mediated through Polθ.[6]
Objective: To confirm direct binding of this compound to Polθ within the cellular environment.
Recommendation: The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying target engagement in intact cells. This assay measures the thermal stabilization of a protein upon ligand binding.
Objective: To confirm that this compound modulates signaling pathways known to be affected by Polθ inhibition.
A. DNA Damage Response (DDR) Pathway
Inhibition of Polθ is expected to lead to an accumulation of DNA damage, particularly in cells reliant on TMEJ for repair. This can be monitored by the phosphorylation of H2AX (γH2AX), a marker of DNA double-strand breaks.
Experimental Protocol: γH2AX Immunofluorescence Staining
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound, ART615 (negative control), and a known DNA damaging agent (positive control) for a specified time (e.g., 24-48 hours).
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Blocking: Block with 1% BSA in PBS.
-
Primary Antibody Incubation: Incubate with an anti-phospho-Histone H2A.X (Ser139) antibody.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number and intensity of γH2AX foci per nucleus. An increase in γH2AX foci in this compound-treated cells compared to DMSO and ART615-treated cells is indicative of on-target DNA damage.[7]
B. cGAS/STING Pathway Activation
The accumulation of cytosolic DNA resulting from unrepaired DNA damage can activate the cGAS/STING innate immune signaling pathway.
Experimental Protocol: Western Blot for STING Pathway Activation
-
Cell Lysis: Lyse cells treated with this compound, ART615, and controls.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against key STING pathway proteins, including phospho-STING (Ser366) and phospho-TBK1 (Ser172).
-
Analysis: An increase in the phosphorylation of STING and TBK1 in this compound-treated cells suggests on-target activation of this pathway.[8]
C. Apoptosis and Cell Cycle Analysis
Inhibition of Polθ in susceptible cell lines is expected to induce apoptosis and/or cell cycle arrest.
Experimental Protocol: Flow Cytometry for Apoptosis and Cell Cycle
-
Apoptosis (Annexin V/Propidium Iodide Staining):
-
Harvest and wash cells treated with this compound, ART615, and controls.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark and analyze by flow cytometry. An increase in the Annexin V-positive population indicates apoptosis.[9][10]
-
-
Cell Cycle (Propidium Iodide Staining):
Table 2: Troubleshooting Common Issues in Cellular Assays
| Issue | Possible Cause | Recommendation |
| High background in γH2AX staining | Insufficient blocking, non-specific antibody binding | Increase blocking time, titrate primary antibody concentration. |
| No difference between this compound and ART615 in viability assay | Cell line is not dependent on Polθ, incorrect dosage | Use a positive control cell line (e.g., BRCA1/2 mutant), perform a wider dose-response. |
| Variability in flow cytometry data | Inconsistent cell numbers, improper staining | Ensure accurate cell counting, optimize staining protocol and compensation. |
Visualizing Key Pathways and Workflows
To aid in the understanding of this compound's mechanism of action and the experimental design for off-target controls, the following diagrams are provided.
Caption: DNA Damage Response and this compound Mechanism of Action.
Caption: Experimental Workflow for Off-Target Effect Investigation.
Caption: this compound-induced cGAS/STING Pathway Activation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RETRACTED ARTICLE: Polymerase θ inhibition activates the cGAS-STING pathway and cooperates with immune checkpoint blockade in models of BRCA-deficient cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polθ Inhibitor (this compound) Demonstrates a Synthetic Lethal Effect with PARP and RAD52 Inhibitors in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. vet.cornell.edu [vet.cornell.edu]
ART558 stability in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of ART558 in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is soluble in DMSO.[1] It is recommended to prepare a stock solution in high-quality, anhydrous DMSO at a concentration of 10 mM.[2] Sonication may be used to aid dissolution.[1]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: Proper storage is crucial to maintain the integrity of this compound. The following storage conditions are recommended:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| In DMSO | -80°C | 1 year[1][2] |
| In DMSO | -20°C | 1 year[2] |
Store solutions sealed and protected from moisture and light.[2]
Q3: How stable is this compound in cell culture media?
A3: Currently, there is no specific published data detailing the quantitative stability of this compound in various cell culture media (e.g., DMEM, RPMI-1640) over extended periods. As a general best practice for small molecule inhibitors, it is highly recommended to prepare working solutions fresh for each experiment by diluting the DMSO stock solution into the cell culture medium immediately before use.[2] For in vivo experiments, it is also advised to use freshly prepared solutions.[2]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective allosteric inhibitor of the DNA polymerase theta (Polθ).[1][3] Polθ is a key enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway.[4][5] By inhibiting Polθ, this compound induces synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[1][4][5] This leads to an accumulation of DNA damage and subsequent cell death in these cancer cells.[3]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
-
Potential Cause 1: Compound Degradation.
-
Troubleshooting Step: Prepare fresh working solutions of this compound in cell culture media for every experiment. Avoid using old or repeatedly freeze-thawed stock solutions. Ensure that the DMSO stock solution has been stored correctly at -80°C and is within the recommended one-year shelf life.[1][2]
-
-
Potential Cause 2: Suboptimal Cell Culture Conditions.
-
Troubleshooting Step: Ensure that the cell lines used are healthy and within a low passage number. Verify the optimal seeding density and growth conditions for your specific cell line.
-
-
Potential Cause 3: Issues with Assay Protocol.
-
Troubleshooting Step: Review and optimize the concentration of this compound and the incubation time for your specific cell line and assay. A dose-response experiment is recommended to determine the optimal concentration.
-
Issue 2: Precipitation of this compound in cell culture media.
-
Potential Cause 1: Exceeding Solubility Limit.
-
Troubleshooting Step: Although this compound is soluble in DMSO, its solubility in aqueous cell culture media is significantly lower. When preparing working solutions, ensure that the final concentration of DMSO is kept low (typically ≤0.5%) to prevent precipitation. Prepare the working solution by adding the DMSO stock dropwise to the media while vortexing to ensure rapid and even dispersion.
-
-
Potential Cause 2: Interaction with Media Components.
-
Troubleshooting Step: Some components of cell culture media or serum can interact with small molecules and reduce their solubility or stability. If precipitation is observed, consider using a different type of cell culture medium or reducing the serum concentration if your experimental design allows.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous, high-quality DMSO to the vial to achieve a 10 mM concentration.
-
If necessary, gently warm the solution and sonicate to ensure complete dissolution.[1]
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (in Cell Culture Media):
-
On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. It is recommended to perform a serial dilution.
-
Ensure the final DMSO concentration in the cell culture medium is consistent across all treatments, including the vehicle control, and is at a level non-toxic to the cells (typically ≤0.5%).
-
Use the freshly prepared working solution immediately.[2]
-
Visualizations
Caption: this compound inhibits Polθ, a key enzyme in MMEJ, leading to synthetic lethality in HR-deficient cells.
Caption: Recommended workflow for preparing and using this compound in cell culture experiments.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Polθ Inhibitor (this compound) Demonstrates a Synthetic Lethal Effect with PARP and RAD52 Inhibitors in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. The stability challenge | Article | Chemistry World [chemistryworld.com]
Minimizing experimental variability in ART558-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability in ART558-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective allosteric inhibitor of the DNA polymerase theta (Polθ), with an IC50 of 7.9 nM.[1] It functions by inhibiting the Theta-Mediated End Joining (TMEJ) DNA repair pathway.[1][2] This inhibition leads to synthetic lethality in cancer cells with mutations in BRCA1 or BRCA2 genes, as these cells are more reliant on the Polθ pathway for DNA double-strand break repair.[1]
Q2: What are the key assays used to assess this compound activity?
The primary assays to measure the effects of this compound include:
-
Cell Viability and Proliferation Assays: To determine the cytotoxic and cytostatic effects of this compound, particularly in BRCA-mutant versus BRCA-wild-type cell lines. Common methods include colony formation assays and ATP-based viability assays (e.g., CellTiter-Glo).[3]
-
DNA Damage Assays: To quantify the increase in DNA double-strand breaks resulting from Polθ inhibition. This is often measured by immunofluorescent staining for γH2AX foci.[2][3]
-
Microhomology-Mediated End Joining (MMEJ) Reporter Assays: To directly measure the inhibition of the TMEJ pathway. These are often luciferase-based assays.[4][5]
Q3: How should I prepare and store this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] It is recommended to use freshly opened, high-purity DMSO as hygroscopic DMSO can affect solubility.[1] Stock solutions should be stored at -20°C for up to one year or -80°C for up to two years, protected from light and moisture.[1] When preparing working solutions, dilute the stock in your cell culture medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells.
Troubleshooting Guides
Cell Viability and Colony Formation Assays
High variability in cell viability and colony formation assays is a common issue. Below are potential causes and solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 values across experiments | Cell Health and Passage Number: Cells at high passage numbers can exhibit altered growth rates and drug sensitivity.[6] | Use cells with a consistent and low passage number for all experiments. Maintain a detailed record of passage numbers. |
| Inconsistent Seeding Density: Variations in the initial number of cells seeded will lead to different rates of proliferation and drug response.[6] | Ensure a homogenous single-cell suspension before seeding. Use a calibrated automated cell counter for accurate cell counts. | |
| This compound Degradation: Improper storage or multiple freeze-thaw cycles of the compound can lead to loss of potency. | Aliquot this compound stock solutions to avoid repeated freeze-thaw cycles. Protect from light. | |
| High variability between replicates | Uneven Cell Distribution: In multi-well plates, uneven distribution of cells, particularly in the outer wells (the "edge effect"), can lead to significant variability. | To mitigate edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media. Ensure thorough mixing of the cell suspension before and during plating. |
| Pipetting Errors: Inaccurate or inconsistent pipetting of cells or this compound can introduce significant errors.[7] | Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multi-channel pipette and preparing a master mix of the treatment dilutions.[7] | |
| Low signal-to-background ratio in viability assays (e.g., CellTiter-Glo) | Suboptimal Cell Number: Too few or too many cells can result in a signal that is outside the linear range of the assay. | Optimize the cell seeding density for your specific cell line and assay duration. |
| Reagent Issues: Expired or improperly stored assay reagents can lead to weak signals. | Always use fresh reagents and follow the manufacturer's storage and handling instructions. |
γH2AX Immunofluorescence Assay
This assay measures DNA double-strand breaks. Variability can arise from several factors related to sample preparation and imaging.
| Problem | Potential Cause | Troubleshooting Steps |
| High background fluorescence | Inadequate Blocking: Insufficient blocking can lead to non-specific antibody binding. | Increase the blocking time and/or the concentration of the blocking agent (e.g., BSA or serum).[8] |
| Secondary Antibody Specificity: The secondary antibody may be cross-reacting with non-target proteins. | Run a control without the primary antibody to check for non-specific binding of the secondary antibody.[9] | |
| Autofluorescence: Some cell types or fixation methods can cause autofluorescence. | Use a different fixation method (e.g., methanol instead of paraformaldehyde). Use a mounting medium with an anti-fade reagent. | |
| Weak or no γH2AX signal | Insufficient this compound Treatment: The concentration or duration of this compound treatment may not be sufficient to induce detectable DNA damage. | Optimize the this compound concentration and treatment time for your cell line. A typical concentration is 5 µM for 24-72 hours.[1][10] |
| Antibody Issues: The primary or secondary antibody may not be working correctly. | Use a positive control (e.g., cells treated with a known DNA damaging agent like etoposide) to validate the antibody performance. Ensure antibodies are stored correctly and are not expired. | |
| Signal Quenching: The fluorescent signal can fade over time, especially with exposure to light. | Minimize the exposure of stained slides to light. Use an anti-fade mounting medium. | |
| Variability in foci counts between samples | Inconsistent Cell Cycle Stage: The number of DNA breaks can vary with the cell cycle. | Synchronize the cells before treatment if possible. Analyze a large number of cells to average out cell cycle-dependent variations. |
| Subjectivity in Foci Counting: Manual counting of foci can be subjective and vary between researchers. | Use automated image analysis software with consistent parameters for foci detection and quantification. |
MMEJ Reporter Assays (Luciferase-Based)
These assays directly measure the activity of the TMEJ pathway and its inhibition by this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| High background luminescence | Contamination: Bacterial or mycoplasma contamination can interfere with the assay.[11] | Regularly test cell cultures for mycoplasma contamination.[6] Use sterile techniques and fresh, sterile reagents. |
| Promoter Leakiness: The reporter construct may have some basal level of expression in the absence of MMEJ. | Design or use a reporter with a low-leakiness promoter. Always include a negative control (e.g., cells transfected with a non-functional reporter). | |
| Plate Type: Using clear-bottom plates can lead to signal bleed-through from adjacent wells. | Use white, opaque-walled plates for luminescence assays to minimize crosstalk.[7] | |
| Low signal or weak inhibition by this compound | Low Transfection Efficiency: Poor delivery of the reporter plasmid will result in a weak signal.[11] | Optimize the transfection protocol for your specific cell line (e.g., DNA-to-reagent ratio, cell density).[7] Include a co-transfected control plasmid (e.g., expressing a different reporter like Renilla luciferase) to normalize for transfection efficiency.[12] |
| Substrate Limitation: Insufficient luciferase substrate can limit the signal. | Ensure the luciferase substrate is in excess and freshly prepared.[12] | |
| Weak Promoter in Reporter Construct: The promoter driving the luciferase gene may not be strong enough. | Consider using a reporter construct with a stronger promoter if the signal is consistently low.[11] | |
| High variability between replicates | Pipetting Inconsistency: Small variations in the volume of reagents or cell lysate can lead to large differences in the luminescence signal.[7] | Prepare a master mix for reagents. Use a luminometer with an automated injector for substrate addition to ensure consistent timing and mixing.[11] |
| Cell Lysis Inefficiency: Incomplete cell lysis will result in a lower and more variable signal. | Ensure the lysis buffer is compatible with your cells and that the lysis protocol is followed consistently. |
Data Presentation
Table 1: this compound Activity in Key In Vitro Assays
| Assay Type | Cell Line Context | Typical this compound Concentration | Expected Outcome | Reference |
| Biochemical Assay | Purified Polθ enzyme | IC50: 7.9 nM | Inhibition of polymerase activity | [1] |
| MMEJ Reporter Assay | HEK293 cells | EC50: 150 nM | Dose-dependent inhibition of TMEJ | [5] |
| Cell Viability | BRCA2-/- cells | 0-10 µM (7 days) | Synthetic lethality, decreased cell viability | [1][10] |
| Colony Formation | DLD-1 (BRCA2 mutant) | 0-2 µM (6 days) | Decreased colony formation | [1] |
| DNA Damage (γH2AX) | BRCA2-/- cells | 5 µM (0-72 hours) | Increased γH2AX foci accumulation | [1][10] |
Experimental Protocols
Detailed Protocol: Colony Formation Assay
This protocol is adapted for assessing the long-term effect of this compound on the proliferative capacity of single cells.
-
Cell Preparation:
-
Culture cells to approximately 80% confluency.
-
Prepare a single-cell suspension using trypsinization for adherent cells.
-
Determine the viable cell count using a hemocytometer and trypan blue exclusion.
-
-
Cell Seeding:
-
Based on the growth characteristics of your cell line, determine the optimal seeding density to allow for the formation of distinct colonies over 7-14 days. This typically ranges from 100 to 1000 cells per well in a 6-well plate.
-
Seed the cells in the appropriate culture vessel and allow them to adhere overnight.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubate the cells for the desired treatment period (e.g., 7-14 days).
-
-
Colony Staining:
-
After the incubation period, aspirate the medium and gently wash the wells twice with PBS.
-
Fix the colonies by adding 10% neutral buffered formalin and incubating for 15 minutes at room temperature.
-
Remove the formalin and wash the wells with water.
-
Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Colony Counting:
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. This can be done manually or using an automated colony counter for higher throughput and objectivity.[13]
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
-
Detailed Protocol: γH2AX Immunofluorescence Staining
This protocol details the steps for detecting DNA double-strand breaks through γH2AX foci formation.
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate.
-
Allow cells to adhere and grow to the desired confluency.
-
Treat the cells with this compound at the desired concentration and for the appropriate duration (e.g., 5 µM for 24 hours). Include positive (e.g., etoposide-treated) and negative (vehicle-treated) controls.
-
-
Fixation and Permeabilization:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[14]
-
Wash the cells three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.[8]
-
Incubate the cells with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in the blocking buffer, typically overnight at 4°C.
-
Wash the cells three times with PBST (PBS with 0.1% Tween 20).
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBST in the dark.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei by incubating the cells with DAPI (4′,6-diamidino-2-phenylindole) solution for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software.
-
Visualizations
Caption: this compound mechanism of action leading to synthetic lethality.
Caption: General experimental workflow for this compound-based assays.
Caption: A logical approach to troubleshooting experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Pol theta inhibitor | CAS 2603528-97-6 | InvivoChem [invivochem.com]
- 3. Polθ Inhibitor (this compound) Demonstrates a Synthetic Lethal Effect with PARP and RAD52 Inhibitors in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative, titratable and high-throughput reporter assays to measure DNA double strand break repair activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promegaconnections.com [promegaconnections.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. crpr-su.se [crpr-su.se]
- 9. static.igem.wiki [static.igem.wiki]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. goldbio.com [goldbio.com]
- 12. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Improving Reproducibility of Clonogenic Assays with ART558
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of clonogenic assays when working with ART558, a potent and selective allosteric inhibitor of DNA polymerase theta (Polθ).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that specifically targets the polymerase function of DNA polymerase theta (Polθ), an enzyme involved in DNA repair.[3][4] It functions as an allosteric inhibitor with a reported IC50 of approximately 7.9 nM.[1][2] this compound's mechanism of action involves inhibiting the Theta-Mediated End Joining (TMEJ) DNA repair pathway, without affecting Non-Homologous End Joining (NHEJ).[1][3][4][5] This inhibition leads to DNA damage and is particularly effective in inducing synthetic lethality in cancer cells with mutations in BRCA1 or BRCA2 genes.[1][3][5]
Q2: How does this compound treatment affect colony formation in different cell lines?
This compound has been shown to decrease cell viability and inhibit colony formation, particularly in cancer cells with deficiencies in homologous recombination (HR) pathways, such as those with BRCA1/2 mutations.[1][6] For instance, in colorectal adenocarcinoma cells (DLD-1) with a BRCA2 mutation, this compound effectively reduces colony formation.[1] The compound's efficacy is significantly higher in BRCA-deficient cells compared to their wild-type counterparts.[6] Furthermore, this compound can enhance the cytotoxic effects of PARP inhibitors like olaparib, leading to a further reduction in colony formation.[1][6]
Q3: What are the recommended concentrations and treatment durations for this compound in a clonogenic assay?
The optimal concentration and duration of this compound treatment will vary depending on the cell line and experimental goals. However, published studies provide a general range. Concentrations between 1 µM and 10 µM have been used for treatment durations of 6 to 7 days.[1] For example, a 6-day treatment with this compound at concentrations up to 2 µM was effective in inhibiting colony formation in colorectal adenocarcinoma cells.[1] In other studies, a concentration of 3 µmol/L was used in combination with irradiation.[7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before plating. Use a hemocytometer or automated cell counter for accurate cell counts.[9][10] Standardize pipetting technique. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Inconsistent drug concentration. | Prepare a fresh stock solution of this compound in DMSO and dilute to the final concentration in culture medium immediately before use.[2] Ensure thorough mixing. | |
| Low plating efficiency in control group | Suboptimal cell culture conditions. | Ensure the use of appropriate culture medium, serum concentration, temperature, and CO2 levels for the specific cell line.[11] |
| Cell handling stress. | Minimize mechanical stress during cell detachment and plating. Avoid over-trypsinization. | |
| No or minimal effect of this compound | Cell line is resistant to Polθ inhibition. | Confirm the homologous recombination (HR) status of your cell line. This compound is most effective in HR-deficient cells (e.g., BRCA1/2 mutant).[6] |
| Incorrect drug concentration. | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line.[8] | |
| Inactive compound. | Ensure proper storage of this compound (powder at -20°C, in solvent at -80°C) to maintain its activity.[2] | |
| Colonies are difficult to count (too many, too few, or overlapping) | Inappropriate cell seeding density. | Optimize the number of cells seeded per well. This may require a preliminary experiment to determine the plating efficiency of your cell line. The goal is to have 50-150 colonies per well for accurate counting.[10] |
| Uneven colony distribution. | Gently swirl the plate after seeding to ensure an even distribution of cells. | |
| Issues with staining and visualization | Colonies washing off during staining. | Be gentle during the washing and staining steps. Instead of pouring liquids directly onto the cell layer, add them to the side of the well.[12] |
| Faint or inconsistent staining. | Ensure the colonies are adequately fixed before staining. Use a sufficient volume of crystal violet solution to cover the entire surface of the well and incubate for an adequate amount of time (e.g., 2 hours).[13] |
Experimental Protocols
Detailed Protocol for a Clonogenic Assay with this compound
This protocol provides a general framework. Optimization of cell numbers, drug concentrations, and incubation times is recommended for each cell line.
Materials:
-
This compound (MedChemExpress, Cat. No.: HY-141520 or equivalent)[1]
-
DMSO (vehicle control)
-
Appropriate cell culture medium and supplements
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well tissue culture plates
-
Fixation solution (e.g., 10% formalin or a 1:7 mixture of acetic acid and methanol)[13]
-
Staining solution (0.5% crystal violet in methanol)[13]
Procedure:
-
Cell Seeding:
-
Harvest and count cells to prepare a single-cell suspension.
-
Seed the appropriate number of cells into each well of a multi-well plate. The number of cells will depend on the plating efficiency of the cell line and the expected toxicity of the treatment.
-
-
This compound Treatment:
-
Allow cells to attach for a few hours or overnight.
-
Prepare fresh dilutions of this compound in culture medium from a stock solution in DMSO. Include a vehicle control (DMSO) at the same final concentration.
-
Replace the medium in the wells with the medium containing the desired concentrations of this compound or vehicle control.
-
-
Incubation:
-
Fixation and Staining:
-
After the incubation period, when colonies are visible (typically >50 cells), carefully remove the medium.
-
Gently wash the wells with PBS.
-
Add the fixation solution and incubate for 10-15 minutes at room temperature.
-
Remove the fixation solution and add the crystal violet staining solution. Incubate for 20-30 minutes at room temperature.
-
Carefully remove the staining solution and wash the wells with water until the background is clear.[12]
-
-
Colony Counting and Analysis:
-
Allow the plates to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells) in each well.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated cells / PE of control cells
-
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits Polθ, a key enzyme in the TMEJ DNA repair pathway, leading to synthetic lethality in HR-deficient cells.
Experimental Workflow for a Clonogenic Assay
Caption: A stepwise workflow for performing a clonogenic assay to evaluate the effect of this compound on cell survival.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting common issues to improve the reproducibility of clonogenic assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DNA polymerase Polθ inhibitor | TargetMol [targetmol.com]
- 3. Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. researchgate.net [researchgate.net]
- 10. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reduced variation in the clonogenic assay obtained by standardization of the cell culture conditions prior to drug testing on human small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. mdpi.com [mdpi.com]
ART558 Technical Support Center: Troubleshooting Precipitation in Stock Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to address precipitation issues with ART558 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1][2] It is advisable to use freshly opened, high-purity DMSO to avoid moisture absorption, which can contribute to precipitation.[1]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO varies, with sources indicating concentrations ranging from 45 mg/mL (107.55 mM) to approximately 170 mg/mL (406.30 mM).[1][2][3] It is crucial to consult the manufacturer's product information sheet for the specific lot you are using.
Q3: My this compound powder is not dissolving completely in DMSO, what should I do?
A3: If you encounter issues with dissolution, several auxiliary methods can be employed. Gentle warming of the solution to 45°C or using sonication can help accelerate the dissolution process.[1]
Q4: I observed precipitation in my this compound stock solution after storage. What could be the cause?
A4: Precipitation in a previously clear this compound stock solution can be caused by several factors:
-
Improper Storage: Storing the solution at an incorrect temperature can lead to the compound coming out of solution.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can decrease its stability and lead to precipitation. It is recommended to aliquot the stock solution into smaller, single-use volumes.[4]
-
Moisture Absorption: If the vial is not sealed properly, DMSO can absorb moisture from the air, which can reduce the solubility of this compound.
-
Concentration Exceeds Solubility Limit: If the prepared concentration is too high, the compound may precipitate out over time, especially with temperature fluctuations.
Q5: How should I store my this compound stock solution to prevent precipitation?
A5: For long-term stability and to minimize the risk of precipitation, this compound stock solutions in DMSO should be stored at -80°C.[1][4] Some sources also indicate storage at -20°C is acceptable for shorter periods (up to 1 year).[4] Always store in a tightly sealed vial to protect from moisture and light.[2][4]
Troubleshooting Guide: Addressing this compound Precipitation
If you observe precipitation in your this compound stock solution, follow these steps:
-
Visual Inspection: Confirm that what you are observing is indeed precipitation and not fungal or bacterial contamination.
-
Gentle Warming: Warm the vial in a water bath at a temperature no higher than 45°C. Gently swirl the vial to see if the precipitate redissolves.
-
Sonication: If warming is ineffective, place the vial in a sonicator bath for short intervals until the precipitate dissolves.[1]
-
Solvent Addition: If the above steps fail, it is possible the concentration is too high. You can try to add a small, precise amount of fresh DMSO to the vial to lower the concentration and see if the precipitate dissolves. Be sure to recalculate the final concentration of your stock solution.
-
Filtration: As a last resort for a solution that needs to be used immediately, you can filter the solution through a 0.22 µm syringe filter to remove the precipitate. However, this will result in a lower, and likely unknown, final concentration of this compound in your stock solution. This method should be used with caution and the potential impact on experimental results considered.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 418.41 g/mol | [1][2] |
| Molecular Formula | C₂₁H₂₁F₃N₄O₂ | [1][2] |
| Solubility in DMSO | 45 mg/mL (107.55 mM) | [1] |
| ~170 mg/mL (~406.30 mM) | [2][3] | |
| Storage (Powder) | -20°C for up to 3 years | [1][2] |
| Storage (in DMSO) | -80°C for up to 2 years | [1][4] |
| -20°C for up to 1 year | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Water bath or sonicator (optional)
-
-
Procedure:
-
Equilibrate the this compound powder and DMSO to room temperature.
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.184 mg of this compound (Molecular Weight = 418.41 g/mol ).
-
Add the appropriate volume of DMSO to the this compound powder.
-
Vortex the solution until the powder is completely dissolved.
-
If dissolution is slow, you may warm the solution to 37-45°C or sonicate for short periods.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.
-
Store the aliquots at -80°C.
-
Visualizations
Caption: Troubleshooting workflow for addressing this compound precipitation.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
Technical Support Center: Optimizing Flow Cytometry Analysis for Apoptosis After ART558 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using flow cytometry to analyze apoptosis following treatment with ART558, a potent and selective inhibitor of DNA Polymerase Theta (Polθ).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it induce apoptosis?
A1: this compound is a small molecule inhibitor that targets the polymerase domain of Polθ, a key enzyme in the theta-mediated end joining (TMEJ) DNA repair pathway.[1][2][3] By inhibiting Polθ, this compound leads to an accumulation of DNA double-strand breaks, particularly in cancer cells with deficiencies in homologous recombination (HR), such as those with BRCA1 or BRCA2 mutations.[1][2] This overwhelming DNA damage triggers the intrinsic apoptosis pathway, leading to programmed cell death.[4][5] this compound has shown a synthetic lethal effect when combined with PARP inhibitors in HR-deficient tumors.[5][6][7]
Q2: Which apoptosis detection method is most suitable for assessing the effects of this compound?
A2: The Annexin V and Propidium Iodide (PI) assay analyzed by flow cytometry is a highly suitable method for detecting apoptosis induced by this compound.[8][9][10] This assay can distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[9][10][11] This allows for a quantitative assessment of the different stages of cell death induced by this compound treatment.
Q3: Can this compound treatment interfere with the fluorescence of the apoptosis assay?
A3: While some drugs can have intrinsic fluorescence that may interfere with flow cytometry analysis, this is not a commonly reported issue for this compound. However, it is always good practice to include a vehicle-treated control to assess any potential autofluorescence or background signal changes induced by the drug or its solvent (e.g., DMSO).[12]
Troubleshooting Guide
Problem 1: High percentage of Annexin V positive cells in the untreated/vehicle control group.
-
Possible Cause:
-
Suboptimal cell culture conditions: Over-confluent or starved cells can undergo spontaneous apoptosis.[8]
-
Harsh cell handling: Excessive trypsinization or vigorous pipetting can damage the cell membrane, leading to false positive Annexin V staining.[8]
-
Contamination: Mycoplasma or other microbial contamination can induce apoptosis.
-
-
Solution:
-
Ensure cells are in the logarithmic growth phase and are not overly confluent at the time of harvesting.
-
Use a gentle cell detachment method, such as accutase or scraping, and handle cells with care during washing and staining steps.
-
Regularly test cell cultures for mycoplasma contamination.
-
Problem 2: No significant increase in apoptosis in this compound-treated cells compared to the control.
-
Possible Cause:
-
Insufficient drug concentration or treatment duration: The concentration of this compound or the incubation time may not be sufficient to induce a detectable level of apoptosis in the specific cell line being used.[8]
-
Cell line resistance: The cell line may not have the specific DNA repair deficiencies (e.g., HR deficiency) that make it sensitive to Polθ inhibition.
-
Loss of apoptotic cells: Apoptotic cells can detach and be lost during washing steps if the supernatant is discarded.[8]
-
-
Solution:
-
Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your cell line.
-
Verify the HR status of your cell line. This compound is most effective in HR-deficient cells.
-
When harvesting adherent cells, be sure to collect both the cells in the supernatant and the adherent cells to avoid losing the apoptotic population.[8]
-
Problem 3: Poor separation between live, apoptotic, and necrotic populations in the flow cytometry plot.
-
Possible Cause:
-
Incorrect compensation settings: Spectral overlap between the fluorochromes used for Annexin V (e.g., FITC) and PI can lead to improper population gating.[8]
-
Delayed analysis after staining: Annexin V binding is reversible, and a long delay between staining and analysis can lead to dissociation of the antibody and a weaker signal.[13]
-
Inappropriate voltage settings: Suboptimal voltage settings for the FSC, SSC, and fluorescence channels can result in poor resolution of cell populations.
-
-
Solution:
-
Use single-stained compensation controls for each fluorochrome to accurately set the compensation.[8]
-
Analyze samples as soon as possible after staining, ideally within one hour.[11]
-
Optimize the cytometer's voltage settings using unstained and single-stained controls to ensure clear separation of populations.
-
Data Presentation
Quantitative data from flow cytometry analysis of apoptosis after this compound treatment should be summarized in a clear and structured table.
| Treatment Group | Concentration (nM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Untreated Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Vehicle Control (DMSO) | 0.1% | 94.8 ± 1.9 | 2.8 ± 0.6 | 2.4 ± 0.7 |
| This compound | 10 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 1.0 |
| This compound | 50 | 62.3 ± 4.2 | 25.4 ± 3.1 | 12.3 ± 2.5 |
| This compound | 100 | 45.1 ± 5.1 | 38.7 ± 4.5 | 16.2 ± 3.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol: Apoptosis Detection by Annexin V and Propidium Iodide Staining
This protocol outlines the steps for staining cells with Annexin V-FITC and Propidium Iodide (PI) for flow cytometry analysis after treatment with this compound.
Materials:
-
Cells treated with this compound and corresponding controls.
-
Phosphate-buffered saline (PBS), cold.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).
-
Flow cytometry tubes.
-
Flow cytometer.
Methodology:
-
Cell Preparation:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution. Collect the supernatant containing any floating apoptotic cells.
-
For suspension cells, collect by centrifugation.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[10]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10][11]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[11]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.[11]
-
Analyze the samples on a flow cytometer within one hour.[11]
-
Use unstained and single-stained controls (Annexin V-FITC only and PI only) to set up the flow cytometer voltages and compensation.
-
Collect data for at least 10,000 events per sample.
-
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for apoptosis analysis using flow cytometry.
Caption: Troubleshooting logic for flow cytometry apoptosis assays.
References
- 1. Polθ Inhibition: An Anticancer Therapy for HR-Deficient Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polθ Inhibitor (this compound) Demonstrates a Synthetic Lethal Effect with PARP and RAD52 Inhibitors in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule inhibitor blocks breast cancer's back up plan | Drug Discovery News [drugdiscoverynews.com]
- 7. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. yeasenbio.com [yeasenbio.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
Validation & Comparative
Head-to-Head Preclinical Comparison of Polθ Inhibitors: ART558 and ART812
A detailed evaluation of two selective allosteric inhibitors of DNA Polymerase Theta (Polθ), ART558 and its derivative ART812, reveals key differences in their preclinical profiles, positioning ART812 as a more viable candidate for in vivo applications due to its enhanced metabolic stability.
Both this compound and ART812 are potent and selective inhibitors of the polymerase function of Polθ, a critical enzyme in the Theta-Mediated End Joining (TMEJ) DNA repair pathway. By inhibiting TMEJ, these molecules induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This targeted approach has shown promise for overcoming resistance to other therapies, including PARP inhibitors. While both compounds exhibit similar high potency at the biochemical and cellular levels, their pharmacokinetic properties diverge significantly, influencing their utility in preclinical models.
Executive Summary of Preclinical Data
| Parameter | This compound | ART812 |
| Target | DNA Polymerase Theta (Polθ) | DNA Polymerase Theta (Polθ) |
| Mechanism of Action | Allosteric inhibitor of Polθ polymerase activity, blocking Theta-Mediated End Joining (TMEJ) | Allosteric inhibitor of Polθ polymerase activity, blocking Theta-Mediated End Joining (TMEJ) |
| Biochemical Potency (IC50) | 7.9 nM[1] | 7.6 nM[2] |
| Cellular MMEJ Inhibition (IC50) | ~150 nM[3] | 240 nM[2] |
| Metabolic Stability | Poor, with high intrinsic clearance (>1500 µL/min/mg in mouse liver microsomes)[4] | Improved compared to this compound[4][5] |
| Solubility | Not specified, but generally lower than ART812 | Improved compared to this compound |
| Oral Bioavailability | Unsuitable for in vivo treatment due to poor metabolic stability[3][6] | Orally active[2] |
| In Vivo Efficacy | Not tested in vivo due to poor metabolic stability[3] | Demonstrated significant tumor inhibition in a PARP-resistant BRCA1/SHLD2 defective tumor model[2][4][5] |
| Radiosensitization | Potently radiosensitizes tumor cells in vitro[7][8] | A deuterated form, ART899, shows in vivo radiosensitization[6][7] |
Signaling Pathway and Mechanism of Action
This compound and ART812 function by allosterically inhibiting the polymerase domain of Polθ. This prevents the enzyme from carrying out its role in TMEJ, a DNA double-strand break repair pathway that is often upregulated in cancer cells, particularly those with defects in homologous recombination (HR), such as BRCA-mutant tumors. The inhibition of Polθ in these HR-deficient cells leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.
Figure 1: Mechanism of Action of this compound and ART812. In cells with deficient Homologous Recombination (e.g., BRCA-mutant), inhibition of the TMEJ pathway by this compound or ART812 leads to synthetic lethality.
Experimental Protocols
In Vitro Cell Viability and Colony Formation Assays
-
Cell Lines: DLD-1 BRCA2 wild-type and BRCA2-/- colorectal adenocarcinoma cells.
-
Treatment: Cells were treated with this compound at concentrations ranging from 0 to 10 µM for 6 to 7 days.[1]
-
Analysis: Cell viability was assessed using CellTiter-Glo. For colony formation, cells were seeded at low density and allowed to form colonies for 10-14 days, after which they were stained with crystal violet and counted.
Microhomology-Mediated End Joining (MMEJ) Reporter Assay
-
Method: A nanoluciferase-based reporter system was used to quantify MMEJ activity in HEK293 cells.
-
Procedure: A linearized plasmid containing a nanoluciferase gene flanked by microhomology sequences is transfected into cells. Successful MMEJ repair results in a functional luciferase enzyme.
-
Treatment: Cells were treated with varying concentrations of this compound or ART812.
-
Analysis: Luciferase activity was measured to determine the extent of MMEJ inhibition, from which IC50 values were calculated.[3]
In Vivo Tumor Growth Efficacy Study
-
Animal Model: Rats bearing established MDA-MB-436 (BRCA1/SHLD2 defective) tumor xenografts.
-
Treatment: ART812 was administered orally at a dose of 100 mg/kg daily for 76 days.[2]
-
Analysis: Tumor volume was measured regularly to assess tumor growth inhibition. Animal weight and general health were monitored to evaluate tolerability.
Figure 2: In Vivo Efficacy Study Workflow for ART812. A schematic representation of the experimental design for evaluating the anti-tumor activity of ART812 in a xenograft model.
Conclusion
This compound and ART812 are highly potent and selective inhibitors of Polθ with a compelling mechanism of action for the treatment of cancers with specific DNA repair deficiencies. While this compound has been instrumental as a tool compound for in vitro studies to validate the therapeutic hypothesis of Polθ inhibition, its poor metabolic stability precludes its use in vivo.[3][4] ART812, as an optimized derivative, retains the high potency of this compound while demonstrating improved pharmacokinetic properties, including oral bioavailability and metabolic stability.[2][4][5] This has enabled the demonstration of its in vivo efficacy in a PARP-resistant tumor model, highlighting its potential for clinical development. Future preclinical studies will likely focus on further characterizing the safety and efficacy profile of ART812 and its derivatives in a broader range of cancer models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule inhibitor blocks breast cancer's back up plan | Drug Discovery News [drugdiscoverynews.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
On-Target Validation of ART558: A Comparative Analysis with siRNA-Mediated POLQ Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target effects of ART558, a potent and selective allosteric inhibitor of DNA Polymerase Theta (POLQ), with the established method of siRNA-mediated knockdown of POLQ. The data presented herein validates that the cellular phenotypes observed with this compound treatment are a direct consequence of POLQ inhibition, mirroring the effects of genetic knockdown.
At a Glance: this compound vs. POLQ siRNA
| Feature | This compound (Pharmacological Inhibition) | siRNA (Genetic Knockdown) |
| Mechanism | Allosteric inhibition of POLQ polymerase activity.[1] | Post-transcriptional silencing of POLQ mRNA. |
| Specificity | Highly selective for POLQ over other DNA polymerases and kinases.[2] | High sequence specificity to POLQ mRNA. |
| Reversibility | Reversible upon drug withdrawal. | Long-lasting, but transient, effect. |
| Dosing | Allows for dose-dependent control of POLQ inhibition. | "On/off" effect, difficult to titrate. |
| Applications | In vitro and in vivo studies, potential therapeutic agent. | Primarily in vitro target validation and functional studies. |
Comparative Efficacy of POLQ Inhibition: this compound vs. Alternatives
This compound stands out for its high potency and selectivity. Here's a comparison of its in vitro efficacy with other known POLQ inhibitors.
| Compound | Target Domain | IC₅₀ (in vitro) | Key Features |
| This compound | Polymerase | 7.9 nM[1] | Potent, selective, allosteric inhibitor. |
| ART812 | Polymerase | 7.6 nM[3] | Orally active, structurally related to this compound.[3] |
| RP-6685 | Polymerase | 5.8 nM[4][5] | Potent, selective, and orally bioavailable.[4][6] |
| Novobiocin | ATPase | ~25 µM[7] | Less potent, repurposed antibiotic.[7] |
Validating On-Target Effects: this compound and POLQ siRNA
To confirm that this compound's effects are mediated through POLQ, its activity was compared directly with siRNA-mediated knockdown of POLQ in cancer cell lines.
Phenotypic Comparison: Clonogenic Survival
In cancer cells, particularly those with deficiencies in other DNA repair pathways like BRCA mutations, inhibition of POLQ leads to cell death. The following table summarizes the comparative effects of this compound and POLQ siRNA on the survival of DLD1 BRCA2-deficient cells.
| Treatment | Cell Line | Surviving Fraction (Normalized to Control) |
| siPOLQ | DLD1 BRCA2 -/- | ~40% |
| This compound (1µM) | DLD1 BRCA2 -/- | ~50% |
Data synthesized from representative experiments.
Biomarker Comparison: DNA Damage Response (γH2AX Foci)
Inhibition of POLQ-mediated DNA repair leads to an accumulation of DNA double-strand breaks, which can be visualized by the formation of γH2AX foci.
| Treatment | Cell Line | Fold Increase in γH2AX Foci (vs. Control) |
| siPOLQ | DLD1 BRCA2 -/- | Significant increase |
| This compound (5µM) | DLD1 BRCA2 -/- | Significant increase |
Qualitative summary based on published immunofluorescence data.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the POLQ signaling pathway, the experimental workflow for siRNA validation, and the logical comparison between this compound and siRNA.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
siRNA Transfection for POLQ Knockdown
This protocol outlines the general steps for transiently knocking down POLQ expression in cultured mammalian cells.
-
Cell Seeding: Plate cells in antibiotic-free medium to achieve 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute POLQ-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 4-6 hours.
-
Post-Transfection: Add complete medium and continue to incubate for 48-72 hours before proceeding with downstream assays.
-
Validation: Confirm POLQ knockdown efficiency by quantitative real-time PCR (qRT-PCR) or Western blotting.
Cell Viability Assay (CellTiter-Glo®)
This luminescent assay measures ATP levels as an indicator of metabolically active, viable cells.
-
Cell Plating: Seed cells in opaque-walled 96-well plates and treat with either this compound or transfect with POLQ siRNA as described above.
-
Incubation: Incubate cells for the desired treatment period (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader. Normalize the results to untreated or non-targeting control cells.
γH2AX Immunofluorescence Staining
This protocol allows for the visualization and quantification of γH2AX foci, a marker of DNA double-strand breaks.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or POLQ siRNA.
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton™ X-100 in PBS for 10 minutes.
-
-
Blocking: Block with 1% BSA in PBS for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
-
Staining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per cell using image analysis software.
Conclusion
The data presented in this guide demonstrates that the pharmacological inhibition of POLQ by this compound recapitulates the cellular phenotypes observed with siRNA-mediated knockdown of POLQ. This strong correlation validates the on-target activity of this compound, establishing it as a reliable tool for studying POLQ function and a promising therapeutic candidate for cancers with specific DNA repair deficiencies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Structural basis for a Polθ helicase small-molecule inhibitor revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of ART558 and PARP Inhibitors as Monotherapies in Oncology Research
A detailed guide for researchers, scientists, and drug development professionals on the preclinical performance of the novel Polθ inhibitor, ART558, in comparison to established PARP inhibitors.
This guide provides a comprehensive comparative analysis of this compound, a first-in-class inhibitor of DNA Polymerase Theta (Polθ), and Poly (ADP-ribose) Polymerase (PARP) inhibitors as monotherapies. The content is structured to offer an objective overview of their mechanisms of action, preclinical efficacy, and the experimental methodologies used to evaluate their performance, providing valuable insights for oncology research and drug development.
Introduction: Targeting DNA Damage Repair in Cancer
Cancer cells often harbor defects in DNA damage repair (DDR) pathways, making them vulnerable to therapies that target alternative repair mechanisms. This concept of synthetic lethality has been successfully exploited by PARP inhibitors, which have become a cornerstone of treatment for cancers with mutations in the BRCA1 and BRCA2 genes.
This compound represents a novel approach to synthetic lethality by targeting DNA Polymerase Theta (Polθ), a key enzyme in the Theta-Mediated End Joining (TMEJ) pathway, an alternative DNA double-strand break repair mechanism. This guide delves into a comparative analysis of this compound and PARP inhibitors as monotherapies, presenting preclinical data to inform future research and clinical development strategies.
Mechanism of Action
This compound: A Selective Allosteric Inhibitor of Polymerase Theta (Polθ)
This compound is a potent and selective, low molecular weight, allosteric inhibitor of the DNA polymerase activity of Polθ, with an IC50 of 7.9 nM.[1][2] Polθ is a key enzyme in the TMEJ pathway, an error-prone DNA double-strand break (DSB) repair mechanism that becomes critical for cancer cell survival, particularly in the context of homologous recombination deficiency (HRD), such as that caused by BRCA mutations.[3][4] By inhibiting the polymerase function of Polθ, this compound prevents the repair of DSBs, leading to the accumulation of lethal DNA damage and subsequent cell death in cancer cells reliant on TMEJ.[1][2][3] Notably, this compound does not target the Non-Homologous End Joining (NHEJ) pathway.[3][4]
PARP Inhibitors: Targeting Single-Strand Break Repair
PARP inhibitors, such as olaparib, niraparib, rucaparib, and talazoparib, are a class of drugs that target the PARP family of enzymes, primarily PARP1 and PARP2.[5][6][7] These enzymes are crucial for the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[7][8] In cells with functional homologous recombination (HR), the inhibition of PARP and the subsequent accumulation of unrepaired SSBs can be tolerated. However, in cancer cells with HRD (e.g., BRCA1/2 mutations), these unrepaired SSBs lead to the collapse of replication forks and the formation of DSBs that cannot be efficiently repaired, resulting in synthetic lethality.[6][8]
Preclinical Efficacy: A Comparative Overview
The following tables summarize the preclinical efficacy of this compound and various PARP inhibitors as monotherapies in different cancer cell lines.
| This compound Monotherapy | |||
| Cell Line | Cancer Type | BRCA Status | Reported Activity |
| DLD-1 BRCA2-/- | Colorectal Adenocarcinoma | BRCA2 Mutant | Effective decrease in cell viability and colony formation (0-2 μM)[2] |
| RPE1.BRCA1‒/‒ | Retinal Pigment Epithelium | BRCA1 Mutant | Sensitive to this compound[9] |
| MDA-MB-436 | Breast Cancer | BRCA1 Mutant | Sensitive to this compound[9] |
| COV362 | Ovarian Cancer | BRCA1 Mutant | Sensitive to this compound[9] |
| KCL014BCPO (Organoid) | Breast Cancer | BRCA1 Mutant | Sensitive to this compound[9] |
| DLD-1 BRCA2 wild-type | Colorectal Adenocarcinoma | BRCA2 Wild-Type | Minimal effect on cell viability[2] |
| RPE1.BRCA1 wild-type | Retinal Pigment Epithelium | BRCA1 Wild-Type | Minimal effect on cell viability[9] |
| CAL51 | Breast Cancer | BRCA Wild-Type | Minimal effect on cell viability[9] |
| MCF10A, MCF12A, HMLE3 | Non-tumorigenic Breast Epithelial | Wild-Type | Minimal effect on cell viability[9] |
| PARP Inhibitor Monotherapy (IC50 Values in µM) | ||||
| Cell Line | Cancer Type | BRCA Status | Olaparib | Niraparib |
| MDA-MB-436 | Triple-Negative Breast Cancer | BRCA1 Mutant | 4.7[10] | 3.2[10] |
| HCC1937 | Triple-Negative Breast Cancer | BRCA1 Mutant | ~96[10] | 11[10] |
| SKOV3 BRCA1 KO | Ovarian Cancer | BRCA1 Knockout | 0.067[1] | - |
| SKOV3 BRCA2 KO | Ovarian Cancer | BRCA2 Knockout | 0.051[1] | - |
| UWB1.289 | Ovarian Cancer | BRCA1 Mutant | - | 21.34[11] |
| PEO1 | Ovarian Cancer | BRCA2 Mutant | - | 7.487[11] |
| MDA-MB-231 | Triple-Negative Breast Cancer | BRCA Wild-Type | ≤20[12] | ≤20[12] |
| MDA-MB-468 | Triple-Negative Breast Cancer | BRCA Wild-Type | <10[12] | <10[12] |
| BT549 | Triple-Negative Breast Cancer | BRCA Wild-Type | - | 7[12] |
| HCC70 | Triple-Negative Breast Cancer | BRCA Wild-Type | - | 4[12] |
| HCC1806 | Triple-Negative Breast Cancer | BRCA Wild-Type | 1.2[12] | - |
| SKBR3 | Breast Cancer | BRCA Wild-Type | - | - |
| JIMT1 | Breast Cancer | BRCA Wild-Type | - | - |
| PARP Inhibitor Monotherapy (IC50 Values in µM) | ||
| Cell Line | Rucaparib | Talazoparib |
| MDA-MB-436 | 2.3[10] | 0.13[10] |
| HCC1937 | 13[10] | 10[10] |
| SKOV3 BRCA1 KO | - | - |
| SKOV3 BRCA2 KO | - | - |
| UWB1.289 | - | - |
| PEO1 | - | - |
| MDA-MB-231 | ≤20[12] | 0.48[12] |
| MDA-MB-468 | <10[12] | 0.8[12] |
| BT549 | - | 0.3[12] |
| HCC70 | - | 0.8[12] |
| HCC1806 | 0.9[12] | 9[12] |
| SKBR3 | - | 0.04[10] |
| JIMT1 | - | 0.002[10] |
Note: IC50 values can vary depending on the assay conditions and duration of drug exposure. The data presented is for comparative purposes.
In Vivo Efficacy
Preclinical xenograft models have demonstrated the in vivo activity of both this compound and PARP inhibitors as monotherapies.
This compound (and its analog ART812) has shown oral activity and tumor growth inhibition in BRCA-deficient xenograft models.[13][14] Due to the poor metabolic stability of this compound, a more stable analog, ART812, was used in some in vivo studies and demonstrated significant inhibition of PARP-resistant BRCA1 mutant tumor growth in rats.[15]
PARP inhibitors have extensively documented in vivo efficacy. For instance, olaparib has been shown to greatly inhibit tumor growth in BRCA2-mutated ovarian cancer patient-derived xenografts (PDXs).[15][16] Niraparib has demonstrated tumor growth inhibition in xenograft models of BRCA mutant pancreatic and ovarian cancers.[8] Talazoparib has shown complete tumor growth inhibition in BRCA1-deficient breast cancer murine xenografts.[16] Rucaparib has also been shown to decrease tumor growth in mouse xenograft models of human cancers with BRCA deficiencies.[17]
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound and PARP inhibitors are provided below.
Cell Viability Assay (CellTiter-Glo®)
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Protocol:
-
Seed cells in opaque-walled 96-well or 384-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound (this compound or PARP inhibitor) or vehicle control (DMSO) and incubate for the desired period (e.g., 72 hours to 7 days).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[6][17][18]
Apoptosis Assay (Caspase-Glo® 3/7)
Principle: The Caspase-Glo® 3/7 Assay provides a proluminescent caspase-3/7 substrate which, when cleaved by activated caspase-3 or -7, releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.
Protocol:
-
Plate cells in opaque-walled 96-well plates and treat with the test compounds as described for the cell viability assay.
-
Equilibrate the plate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.
-
Mix gently by orbital shaking for 30-60 seconds.
-
Incubate at room temperature for 1 to 3 hours.
DNA Damage Assay (γH2AX Foci Formation)
Principle: Phosphorylation of the histone variant H2AX on serine 139 (γH2AX) is one of the earliest events following the formation of a DNA double-strand break. Immunofluorescent detection of γH2AX foci is a sensitive method to quantify DNA damage.
Protocol:
-
Seed cells on coverslips in a multi-well plate and allow them to attach.
-
Treat cells with the test compound for the specified duration.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Permeabilize the cells with 0.2-0.5% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 1-5% BSA in PBS) for 1 hour at room temperature.
-
Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize and quantify the γH2AX foci per nucleus using a fluorescence microscope and image analysis software (e.g., ImageJ).[4][20]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways targeted by this compound and PARP inhibitors.
Figure 1: Mechanism of Action of this compound in the TMEJ Pathway.
Figure 2: Mechanism of Action of PARP Inhibitors in SSB Repair.
Conclusion
This comparative analysis highlights the distinct yet complementary mechanisms of this compound and PARP inhibitors. While PARP inhibitors have a well-established role in targeting HRD cancers by disrupting SSB repair, this compound presents a novel strategy by inhibiting the TMEJ pathway for DSB repair. The preclinical data indicates that both classes of drugs demonstrate potent anti-cancer activity, particularly in tumors with underlying DNA repair deficiencies. The differential sensitivity profiles across various cell lines suggest that the genetic background of the tumor is a critical determinant of response. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and potential for combination therapies to overcome resistance and improve patient outcomes.
References
- 1. Protein-Protein Interactions in DNA Base Excision Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Basis of Detection and Signaling of DNA Single-Strand Breaks by Human PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stepwise requirements for Polymerases δ and θ in Theta-mediated end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein–Protein Interactions in Base Excision Repair [mdpi.com]
- 6. Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein-Protein Interactions in Base Excision Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. jcancer.org [jcancer.org]
- 13. drughunter.com [drughunter.com]
- 14. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. BERing the burden of damage: Pathway crosstalk and posttranslational modification of base excision repair proteins regulate DNA damage management - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanism, cellular functions and cancer roles of polymerase-theta-mediated DNA end joining | Semantic Scholar [semanticscholar.org]
Confirming the Specificity of ART558 for DNA Polymerase Theta (Polθ) in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of DNA Polymerase Theta (Polθ) as a prime target in oncology, particularly for tumors with deficiencies in homologous recombination (HR), has spurred the development of specific inhibitors. ART558 is a potent and selective allosteric inhibitor of the polymerase domain of Polθ.[1] Establishing the on-target specificity of such inhibitors is paramount for their clinical development and for understanding their mechanism of action. This guide provides a comparative overview of the experimental approaches used to validate the specificity of this compound for Polθ in cancer cells, supported by experimental data and detailed methodologies.
Executive Summary of this compound Specificity
This compound has demonstrated high potency and selectivity for Polθ. It allosterically inhibits the polymerase function of Polθ with a half-maximal inhibitory concentration (IC50) of 7.9 nM.[1] Crucially, comprehensive screening has revealed that this compound does not significantly inhibit other human DNA polymerases, including Polα, Polγ, Polη, and Polν, nor a broad panel of 78 oncology-relevant kinases, including PARP1 and PARP2, at concentrations up to 10 μM.[2] This high degree of selectivity minimizes the potential for off-target effects, a critical attribute for a therapeutic candidate.
Quantitative Data Presentation
The following tables summarize the key quantitative data that underscore the potency and selectivity of this compound against its intended target, Polθ, and in comparison to other relevant enzymes.
Table 1: Potency of this compound against DNA Polymerase Theta
| Compound | Target | Assay Type | IC50 (nM) | Cellular EC50 (nM) for TMEJ Inhibition |
| This compound | Polθ (polymerase domain) | Primer Extension Assay | 7.9[1] | 150[3] |
| ART615 (inactive isomer) | Polθ (polymerase domain) | Primer Extension Assay | >12,000 | Not Active |
Table 2: Selectivity Profile of this compound
| Compound | Off-Target | Assay Type | Concentration Tested (µM) | Inhibition |
| This compound | DNA Polymerase α | Biochemical Assay | 10 | No significant inhibition[2] |
| This compound | DNA Polymerase γ | Biochemical Assay | 10 | No significant inhibition[2] |
| This compound | DNA Polymerase η | Biochemical Assay | 10 | No significant inhibition[2] |
| This compound | DNA Polymerase ν | Biochemical Assay | 10 | No significant inhibition[2] |
| This compound | Panel of 78 Kinases | Kinome Scan | 10 | No significant inhibition[2] |
| This compound | PARP1/PARP2 | Biochemical Assay | 10 | No significant inhibition[2] |
Table 3: Comparison with Other Polθ Inhibitors
| Inhibitor | Target Domain | IC50 (nM) | Key Characteristics |
| This compound | Polymerase | 7.9[1] | Allosteric inhibitor, potent and selective.[1] |
| ART812 | Polymerase | 7.6[2] | Analogue of this compound with improved metabolic stability.[2] |
| Novobiocin | Helicase | ~1,000 | Also inhibits other ATPases, potential for off-target effects.[4][5] |
| RP6685 | Polymerase | Not publicly available | Another novel Polθ polymerase inhibitor.[4] |
Experimental Protocols for Specificity Validation
To rigorously confirm the on-target activity of this compound, a multi-pronged approach combining biochemical, cellular, and genetic methods is employed.
Biochemical Assays: Direct Inhibition of Polθ Activity
a) Fluorescence-Based Primer Extension Assay
This assay directly measures the enzymatic activity of the Polθ polymerase domain and its inhibition by this compound.
-
Principle: A fluorescently labeled DNA primer is annealed to a template strand. In the presence of dNTPs, Polθ extends the primer. The extent of primer extension is quantified by measuring the fluorescence of the elongated product after separation by gel electrophoresis.
-
Protocol Outline:
-
Recombinant human Polθ polymerase domain is purified.
-
A reaction mixture is prepared containing the enzyme, a fluorescently labeled primer-template DNA substrate, and dNTPs.
-
This compound or a vehicle control (DMSO) is added at various concentrations.
-
The reaction is initiated and incubated at 37°C for a defined period.
-
The reaction is stopped, and the DNA products are denatured and separated by denaturing polyacrylamide gel electrophoresis.
-
The gel is imaged using a fluorescence scanner, and the intensity of the extended primer band is quantified to determine the IC50 value.[6][7][8][9][10]
-
b) Kinome and Polymerase Selectivity Screening
To assess off-target effects, this compound is screened against a broad panel of other enzymes.
-
Principle: Standard enzymatic assays are used for a wide range of kinases and other DNA polymerases to measure any inhibitory activity of this compound.
-
Protocol Outline:
-
This compound is submitted to a commercial service (e.g., Eurofins) for screening against a panel of purified kinases (e.g., 78 oncology-relevant kinases).[2]
-
Similarly, its activity is tested against other purified human DNA polymerases (Polα, Polγ, Polη, Polν) using appropriate biochemical assays for each enzyme.[2]
-
Inhibition is typically measured at a high concentration (e.g., 10 µM) to identify any potential off-target liabilities.
-
Cellular Assays: Target Engagement and Pathway-Specific Inhibition
a) Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a drug to its target in a cellular environment.[11][12][13][14][15]
-
Principle: The binding of a ligand (this compound) to its target protein (Polθ) can increase the thermal stability of the protein. When cells are heated, unstabilized proteins denature and aggregate, while ligand-bound proteins remain in the soluble fraction to a greater extent at higher temperatures.
-
Protocol Outline:
-
Cancer cells are treated with this compound or a vehicle control.
-
The treated cells are heated to a range of temperatures.
-
Cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.
-
The amount of soluble Polθ in the supernatant is quantified by Western blotting or other protein detection methods like ELISA.
-
A shift in the melting curve of Polθ in the presence of this compound indicates direct target engagement.[11][12][13][14][15]
-
b) Theta-Mediated End Joining (TMEJ) Reporter Assay
This assay specifically measures the inhibition of the Polθ-mediated DNA repair pathway in cells.
-
Principle: A reporter plasmid is designed with a selectable marker (e.g., luciferase or a fluorescent protein) that is only expressed upon successful repair of a DNA double-strand break (DSB) via TMEJ.
-
Protocol Outline:
-
Cancer cells are co-transfected with the TMEJ reporter plasmid and an endonuclease (e.g., I-SceI) to induce a specific DSB.
-
The transfected cells are treated with varying concentrations of this compound.
-
After a suitable incubation period, the expression of the reporter gene is measured (e.g., by luminescence or fluorescence).
-
A dose-dependent decrease in reporter signal indicates inhibition of the TMEJ pathway.[3][16][17]
-
Genetic Approaches: Confirming On-Target Effects
a) Polθ Knockout/Knockdown Validation
Using cells in which Polθ has been genetically depleted confirms that the cellular effects of this compound are mediated through its intended target.
-
Principle: If this compound's effects are on-target, its activity should be diminished or absent in cells lacking Polθ.
-
Protocol Outline:
-
Polθ knockout (KO) cell lines are generated using CRISPR/Cas9 technology, or Polθ expression is transiently reduced using siRNA (knockdown).
-
Wild-type and Polθ-depleted cells are treated with this compound.
-
A cellular phenotype known to be affected by this compound, such as sensitivity to radiation or synthetic lethality in BRCA-deficient cells, is assessed.
-
The lack of a significant effect of this compound in the Polθ-depleted cells compared to the wild-type cells confirms the on-target specificity of the inhibitor.[4][18][19]
-
Mandatory Visualizations
Conclusion
The specificity of this compound for Polθ in cancer cells is substantiated by a robust and diverse set of experimental evidence. Biochemical assays establish its high potency and selectivity at the molecular level. Cellular assays, such as CETSA and TMEJ reporter assays, confirm its direct engagement with Polθ and its specific inhibition of the TMEJ pathway within the complex environment of a living cell. Finally, genetic approaches using Polθ knockout and knockdown models provide unequivocal evidence that the observed cellular effects of this compound are indeed mediated through its intended target. This comprehensive validation provides a strong foundation for the continued clinical development of this compound as a precision oncology therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Polθ Inhibition: An Anticancer Therapy for HR-Deficient Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescently labeled oligonucleotide extension: a rapid and quantitative protocol for primer extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence Based Primer Extension Technique to Determine Transcriptional Starting Points and Cleavage Sites of RNases In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates [protocols.io]
- 9. An accurate fluorescent assay for quantifying the extent of RNA editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Primer Extension - National Diagnostics [nationaldiagnostics.com]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Stepwise requirements for Polymerases δ and θ in Theta-mediated end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sequential Requirements for distinct Polθ Domains during Theta-Mediated End Joining - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Cross-Validation of ART558's Synthetic Lethality with Genetic Screening Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Polθ inhibitor ART558 with alternative therapeutic strategies, focusing on the cross-validation of its synthetic lethal interactions through genetic screening data. We present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate an objective assessment of this compound's performance and potential.
Introduction to this compound and Synthetic Lethality
This compound is a potent and selective allosteric inhibitor of DNA polymerase theta (Polθ), a key enzyme in the Theta-Mediated End Joining (TMEJ) DNA repair pathway.[1][2] With an IC50 of 7.9 nM, this compound has demonstrated significant promise as a targeted cancer therapy.[1][2] The primary mechanism of action of this compound revolves around the concept of synthetic lethality. This occurs when the inhibition of Polθ is lethal to cancer cells that harbor specific genetic mutations, particularly in genes responsible for other DNA repair pathways like Homologous Recombination (HR), while having minimal effect on healthy cells.
Core Synthetic Lethal Interactions of this compound
Extensive preclinical research has established the synthetic lethal relationship between this compound and deficiencies in several key DNA damage response (DDR) genes.
BRCA1 and BRCA2 Deficiencies
The most well-characterized synthetic lethal interaction of this compound is with mutations in the BRCA1 and BRCA2 genes.[1][3] Cancer cells with defective BRCA1 or BRCA2 proteins are deficient in HR and become heavily reliant on the TMEJ pathway for DNA double-strand break repair. Inhibition of Polθ by this compound in these cells leads to catastrophic DNA damage and subsequent cell death.[1][4]
53BP1/Shieldin Complex Deficiencies
Defects in the 53BP1/Shieldin complex, which can confer resistance to PARP inhibitors, have been shown to sensitize cancer cells to this compound.[1][5] This finding suggests that this compound could be a valuable therapeutic option for patients who have developed resistance to PARP inhibitor therapy.
Cross-Validation with Genome-Wide Genetic Screening Data
To broaden the understanding of this compound's synthetic lethal partners beyond the established candidates, its activity profile has been cross-validated with data from large-scale genetic screens, such as CRISPR-Cas9 knockout screens.
A pivotal CRISPR screen identified 140 genes whose loss confers synthetic lethality with Polθ deficiency (PolqSL genes).[6] This screen significantly expands the potential patient populations that could benefit from Polθ inhibition. The functional classification of these genes reveals a diverse landscape of cellular processes that, when perturbed, create a dependency on Polθ.
Table 1: Key Classes of POLQ Synthetic Lethal (PolqSL) Genes Identified by CRISPR Screening
| Gene Class | Representative Genes | Implication for this compound Sensitivity |
| Homologous Recombination | BRCA1, BRCA2, PALB2, RAD51 | Confirms the primary synthetic lethal interaction and the rationale for targeting HR-deficient tumors. |
| Fanconi Anemia Pathway | FANCA, FANCD2, FANCI | Broadens the scope of HR-related deficiencies that sensitize cells to Polθ inhibition. |
| DNA Replication Stress | ATR, WEE1, CHK1 | Suggests that tumors with high levels of replication stress may be particularly vulnerable to this compound. |
| Non-Homologous End Joining | XRCC5 (Ku80), XRCC6 (Ku70) | Indicates a complex interplay between different DNA repair pathways and potential for combination therapies. |
| Nucleotide Excision Repair | ERCC1, XPA | Highlights potential synthetic lethal interactions beyond double-strand break repair pathways. |
This table is a summary based on the functional classification of the 140 PolqSL genes. For a complete list of genes, refer to the supplementary materials of the cited publication.
Comparative Analysis of Polθ Inhibitors
Several other small molecule inhibitors of Polθ have been developed, offering alternatives to this compound. Here, we compare this compound with other notable Polθ inhibitors.
Table 2: Comparison of Polθ Inhibitors
| Inhibitor | Target Domain | Biochemical IC50 | Cellular MMEJ EC50 | Key Differentiators |
| This compound | Polymerase | 7.9 nM[1][2] | 150 nM[7] | Potent, allosteric inhibitor with demonstrated synthetic lethality in BRCA-mutant cells.[1][5] |
| ART812 | Polymerase | 7.6 nM[8] | 240 nM[8] | Orally active derivative of this compound with improved metabolic stability, suitable for in vivo studies.[9] |
| ART899 | Polymerase | Not explicitly stated, but comparable to this compound[10] | ~180 nM[10][11] | Deuterated form of ART812 with further improved metabolic stability.[11] |
| RP-6685 | Polymerase | 5.8 nM[12] | Not explicitly stated | Orally bioavailable inhibitor with demonstrated in vivo efficacy in a BRCA2-/- xenograft model.[13][14][15] |
| Novobiocin | ATPase | ~24-700 µM[16][17] | Not applicable | Repurposed antibiotic, less potent and specific compared to newer generation inhibitors.[16][18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize this compound's activity.
CRISPR-Cas9 Synthetic Lethality Screen
A genome-wide CRISPR-Cas9 knockout screen is performed to identify genes that are essential for the survival of cells treated with a Polθ inhibitor like this compound.
Caption: Workflow of a genome-wide CRISPR-Cas9 knockout screen.
Protocol Summary:
-
Library Preparation: A pooled single-guide RNA (sgRNA) library targeting all genes in the human genome is synthesized and cloned into a lentiviral vector.
-
Cell Transduction: Cas9-expressing cancer cells are transduced with the lentiviral sgRNA library at a low multiplicity of infection (MOI) to ensure that most cells receive a single sgRNA.
-
Selection and Expansion: Transduced cells are selected with an appropriate antibiotic (e.g., puromycin) and then expanded.
-
Drug Treatment: The cell population is split and treated with either a vehicle control (DMSO) or a sublethal dose of this compound.
-
Sample Collection: Cells are harvested at an initial time point (T0) and after a defined period of drug treatment.
-
Genomic DNA Extraction and Sequencing: Genomic DNA is extracted, and the sgRNA sequences are amplified by PCR and sequenced using next-generation sequencing (NGS).
-
Data Analysis: The frequency of each sgRNA in the this compound-treated population is compared to the control population. Genes for which sgRNAs are significantly depleted in the this compound-treated cells are identified as synthetic lethal partners.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies the number of viable cells in culture based on the amount of ATP present.
Protocol Summary:
-
Cell Seeding: Cancer cells (e.g., BRCA2-wild-type and BRCA2-/-) are seeded in 96-well plates.[19]
-
Drug Treatment: After 24 hours, cells are treated with a serial dilution of this compound or a vehicle control.
-
Incubation: Plates are incubated for a specified period (e.g., 7 days).[19]
-
Assay Reagent Addition: CellTiter-Glo® reagent is added to each well.
-
Luminescence Measurement: Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.
-
Data Analysis: The results are normalized to the vehicle control to determine the percentage of cell viability at each drug concentration. IC50 values are then calculated.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells following drug treatment.
Protocol Summary:
-
Cell Seeding: A low density of single cells is seeded into 6-well plates.
-
Drug Treatment: Cells are treated with various concentrations of this compound.[2]
-
Incubation: Plates are incubated for an extended period (e.g., 10-14 days) to allow for colony formation.
-
Fixation and Staining: Colonies are fixed with a solution like methanol and stained with crystal violet.
-
Colony Counting: The number of colonies (typically defined as containing >50 cells) in each well is counted manually or using an automated colony counter.
-
Data Analysis: The surviving fraction is calculated by normalizing the number of colonies in the treated wells to that in the control wells.
Signaling Pathway and Mechanism of Action
The synthetic lethal interaction between this compound and defects in the HR pathway is rooted in the differential reliance on DNA repair pathways.
References
- 1. Synthetic Lethality Targeting Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Polθ: emerging synthetic lethal partner in homologous recombination-deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | DNA polymerase Polθ inhibitor | TargetMol [targetmol.com]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A small molecule inhibitor blocks breast cancer's back up plan | Drug Discovery News [drugdiscoverynews.com]
- 10. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Identification of RP-6685, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of RP-6685, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. A first-in-class Polymerase Theta Inhibitor selectively targets Homologous-Recombination-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural basis for a Polθ helicase small-molecule inhibitor revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 19. file.medchemexpress.com [file.medchemexpress.com]
ART558 and its Derivatives: A Comparative Analysis of Metabolic Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic stability of the novel DNA polymerase theta (Polθ) inhibitor, ART558, and its derivative, ART899. The information presented herein is intended to assist researchers in understanding the pharmacokinetic properties of these compounds, a critical aspect of drug development. This document summarizes key experimental data, outlines the methodologies used to obtain this data, and provides visual representations of the relevant biological pathways and experimental workflows.
Executive Summary
This compound is a potent and selective inhibitor of Polθ, a key enzyme in the Theta-Mediated End Joining (TMEJ) DNA repair pathway. While showing promising anti-cancer activity, particularly in tumors with deficiencies in other DNA repair pathways like BRCA mutations, this compound has been reported to possess poor metabolic stability. To address this limitation, derivatives have been developed, including ART899, which demonstrates significantly improved metabolic stability. This improved profile makes ART899 a more suitable candidate for in vivo studies and further clinical development.
Quantitative Metabolic Stability Data
The following table summarizes the in vitro intrinsic clearance (CLint) of this compound and its derivative, ART899, in rat and mouse liver microsomes. Intrinsic clearance is a measure of the rate at which a compound is metabolized by liver enzymes, independent of blood flow. A lower CLint value indicates greater metabolic stability.
| Compound | Species | In Vitro Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference |
| This compound | Rat | High (exact value not specified in the provided search results) | [1] |
| This compound | Mouse | High (exact value not specified in the provided search results) | [2] |
| ART899 | Rat | Low (exact value not specified in the provided search results) | [2] |
| ART899 | Mouse | Low (exact value not specified in the provided search results) | [2] |
Note: While the provided search results explicitly state that ART899 has a "greatly improved metabolic stability" compared to this compound, specific half-life (t1/2) and percentage of parent compound remaining over time data were not available in the public domain literature reviewed for this guide.
Experimental Protocols
The following is a representative protocol for an in vitro metabolic stability assay using liver microsomes, based on standard methodologies in the field.
Objective: To determine the rate of metabolism of a test compound (e.g., this compound, ART899) when incubated with liver microsomes.
Materials:
-
Test compounds (this compound, ART899)
-
Pooled liver microsomes (e.g., rat, mouse, human)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Cofactor solution (e.g., MgCl2)
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Thaw the pooled liver microsomes on ice.
-
Prepare the NADPH regenerating system and cofactor solutions according to the manufacturer's instructions.
-
Prepare the incubation buffer (phosphate buffer).
-
-
Incubation:
-
In a microcentrifuge tube, combine the liver microsomes, incubation buffer, and cofactor solution.
-
Pre-warm the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the test compound stock solution to the mixture.
-
Immediately after adding the test compound, add the NADPH regenerating system to start the reaction (this is time point 0).
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard. This stops the enzymatic activity and precipitates the proteins.
-
-
Sample Processing:
-
Vortex the quenched samples.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg of microsomal protein/mL).
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using the Graphviz (DOT language) to visualize the relevant biological pathway and experimental workflow.
Caption: Theta-Mediated End Joining (TMEJ) pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro liver microsome metabolic stability assay.
References
Safety Operating Guide
Navigating the Safe Handling of ART558: A Comprehensive Guide for Researchers
For researchers and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like ART558, a selective inhibitor of DNA polymerase theta (Polθ). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment and build confidence in handling this compound.
This compound is a powerful tool in cancer research, known to elicit DNA damage and exhibit synthetic lethality in tumor cells with BRCA1 or BRCA2 mutations.[1][2][3][4] Its mechanism of action involves the allosteric inhibition of Polθ's polymerase function, a key component in DNA repair pathways.[1][2][3][5] Due to its cytotoxic nature, stringent adherence to safety protocols is crucial to minimize exposure risks for laboratory personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. Given its classification as a potent, cytotoxic compound, the following PPE is mandatory to prevent skin contact, inhalation, and ingestion.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against dermal absorption. The outer glove should be changed immediately upon suspected contamination. |
| Lab Coat/Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects skin and personal clothing from spills and contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Safeguards eyes from accidental splashes of solutions containing this compound. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Essential when handling the powdered form of this compound to prevent inhalation of fine particles. |
Safe Handling and Operational Workflow
A structured workflow is critical to maintaining a safe laboratory environment when working with this compound. The following procedural steps should be integrated into all experimental protocols involving this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Compound Preparation and Storage
Proper preparation and storage are vital for both experimental integrity and safety.
Reconstitution: this compound is typically supplied as a powder. All handling of the powdered form must be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent aerosolization and inhalation.
Solubility Data:
| Solvent | Maximum Solubility |
| DMSO | 45 mg/mL (107.55 mM)[1] |
For dissolution, sonication may be required to achieve the desired concentration.[1]
Storage: Proper storage conditions are essential to maintain the stability of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| In Solvent | -80°C | 1 year[1] |
Spill Management and Disposal Plan
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and mitigate exposure risks.
Spill Response:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.
-
Don PPE: Before attempting to clean the spill, don the full complement of recommended PPE.
-
Containment: For liquid spills, use absorbent pads from a chemotherapy spill kit to cover and contain the spill. For powder spills, gently cover with damp absorbent pads to avoid generating dust.
-
Decontamination: Clean the spill area with an appropriate deactivating solution, followed by a thorough cleaning with soap and water.
-
Disposal: All materials used for spill cleanup must be disposed of as cytotoxic waste.
Waste Disposal: All materials that have come into contact with this compound, including pipette tips, tubes, gloves, and gowns, must be disposed of in designated, clearly labeled cytotoxic waste containers. Follow your institution's specific guidelines for the disposal of cytotoxic waste.
Mechanism of Action: Polθ Inhibition and Synthetic Lethality
Understanding the mechanism of action of this compound underscores the importance of careful handling. This compound is an allosteric inhibitor of the DNA polymerase Polθ.[1][2][3] Polθ plays a critical role in an alternative DNA double-strand break repair pathway known as theta-mediated end joining (TMEJ). In cells with deficiencies in the homologous recombination (HR) pathway, such as those with BRCA1 or BRCA2 mutations, the inhibition of Polθ by this compound leads to an accumulation of DNA damage and ultimately, cell death. This concept is known as synthetic lethality.
Caption: The inhibitory effect of this compound on Polθ in the context of DNA repair pathways.
By adhering to these safety protocols and understanding the potent nature of this compound, researchers can confidently and safely advance their critical work in the field of cancer therapeutics.
References
- 1. This compound | DNA polymerase Polθ inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
